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  • Product: tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
  • CAS: 1286275-69-1

Core Science & Biosynthesis

Foundational

Synthesis Pathways for tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate: A Technical Guide for Drug Development Professionals

Executive Summary The incorporation of 1-arylcyclobutan-1-amine motifs into small molecules is a highly effective strategy in modern medicinal chemistry. These sterically restricted, sp3-rich structural elements often im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 1-arylcyclobutan-1-amine motifs into small molecules is a highly effective strategy in modern medicinal chemistry. These sterically restricted, sp3-rich structural elements often improve metabolic stability, enhance lipophilicity, and lock pharmacophores into bioactive conformations. The compound tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS: 1286275-69-1) [1] serves as a critical, orthogonally protected building block for synthesizing central nervous system (CNS) agents, such as novel potassium channel inhibitors [2] and monoamine reuptake inhibitors.

This whitepaper provides an in-depth technical analysis of the two primary synthesis pathways for this intermediate, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for scalable production.

Retrosynthetic Analysis & Strategic Disconnections

The target molecule features a highly congested quaternary carbon center bearing a 4-fluorophenyl ring, a cyclobutane ring, and a Boc-protected amine. The synthesis hinges on the timing of the C–C (cyclobutane) and C–N (amine) bond formations.

We can identify two primary retrosynthetic disconnections:

  • The Curtius Disconnection (Pathway A): Retrosynthetic cleavage of the C–N bond leads to 1-(4-fluorophenyl)cyclobutanecarboxylic acid [3]. Further disconnection of the cyclobutane ring yields 4-fluorophenylacetonitrile and 1,3-dibromopropane.

  • The Imine Addition Disconnection (Pathway B): Disconnection of the aryl group from the quaternary center traces back to a pre-formed cyclobutanone imine and a 4-fluorophenyl Grignard reagent.

Retrosynthesis Target tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Acid 1-(4-fluorophenyl)cyclobutane carboxylic acid Target->Acid Curtius Disconnection Amine 1-(4-fluorophenyl)cyclobutan -1-amine Target->Amine Boc Protection Nitrile 4-fluorophenylacetonitrile + 1,3-dibromopropane Acid->Nitrile Alkylation / Hydrolysis Ketone Cyclobutanone + 4-F-Ph-MgBr Amine->Ketone Imine Addition

Retrosynthetic analysis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Pathway A: Nitrile Alkylation & Curtius Rearrangement (Industrial Route)

Pathway A is the preferred route for scale-up due to the low cost of starting materials and the highly reliable one-pot Curtius rearrangement [4].

Step 1: Bis-Alkylation (Cyclobutanation)

The synthesis begins with the double alkylation of 4-fluorophenylacetonitrile using 1,3-dibromopropane.

  • Causality & Logic: The benzylic protons of the starting nitrile are highly acidic. Using a strong base (e.g., NaH in THF) generates a benzylic carbanion that undergoes an initial SN2 displacement of one bromide. A subsequent intramolecular SN2 reaction rapidly closes the 4-membered ring. The entropic favorability of the intramolecular cyclization outcompetes intermolecular side reactions.

Step 2: Nitrile Hydrolysis

The resulting 1-(4-fluorophenyl)cyclobutanecarbonitrile is hydrolyzed to the corresponding carboxylic acid using KOH in refluxing ethylene glycol.

  • Causality & Logic: Nitriles attached to quaternary centers are sterically hindered and notoriously resistant to standard aqueous hydrolysis. Ethylene glycol allows for high-temperature reflux (~190 °C), driving the reaction to completion.

Step 3: One-Pot Curtius Rearrangement

The carboxylic acid is converted directly to the Boc-protected amine using Diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol in toluene.

  • Causality & Logic: DPPA safely converts the acid to an acyl azide in situ. Upon heating, the acyl azide undergoes the Curtius rearrangement—expelling N₂ gas to form a highly reactive isocyanate. By performing this in the presence of tert-butanol, the isocyanate is immediately trapped to form the Boc-carbamate. This bypasses the isolation of the free amine, preventing unwanted dimerization or urea formation.

PathwayA SM 4-Fluorophenyl acetonitrile Int1 1-(4-Fluorophenyl) cyclobutanecarbonitrile SM->Int1 1,3-Dibromopropane NaH, THF Int2 1-(4-Fluorophenyl) cyclobutanecarboxylic acid Int1->Int2 KOH, Ethylene Glycol Reflux Prod tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Int2->Prod DPPA, Et3N t-BuOH, Toluene, Δ

Pathway A: Nitrile alkylation followed by Curtius rearrangement.

Pathway B: Sulfinyl Imine Grignard Addition (MedChem Route)

Pathway B is often utilized in discovery chemistry when rapid diversification of the aryl group is required, as various Grignard reagents can be added to a common cyclobutanone intermediate.

Step 1: Imine Condensation

Cyclobutanone is condensed with tert-butanesulfinamide using Titanium(IV) ethoxide (Ti(OEt)₄).

  • Causality & Logic: Standard imines of cyclobutanone are prone to enolization, which quenches Grignard reagents via alpha-deprotonation. Ellman’s sulfinamide provides a highly electrophilic, non-enolizable imine equivalent. Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

Step 2: Grignard Addition & Deprotection

4-Fluorophenylmagnesium bromide is added at -78 °C. The electron-withdrawing nature of the sulfinyl group accelerates the nucleophilic attack. The resulting sulfinamide is cleaved using HCl in methanol to yield the free amine hydrochloride, which is subsequently Boc-protected using Boc₂O and Et₃N.

PathwayB SM Cyclobutanone Int1 tert-Butanesulfinyl Imine SM->Int1 t-BuSONH2 Ti(OEt)4, THF Int2 Sulfinamide Intermediate Int1->Int2 4-F-PhMgBr THF, -78°C Int3 Free Amine Hydrochloride Int2->Int3 HCl / MeOH Prod tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Int3->Prod Boc2O, Et3N DCM

Pathway B: Stereocontrolled Ellman sulfinyl imine Grignard addition.

Comparative Analysis of Synthesis Pathways

MetricPathway A (Curtius Route)Pathway B (Sulfinyl Imine Route)
Overall Yield 45 - 55%35 - 45%
Scalability High (Kilogram scale)Moderate (Gram scale)
Reagent Cost Low (NaH, DPPA, Nitriles)High (Ti(OEt)₄, Ellman's auxiliary)
Step Count 3 Steps4 Steps
Key Challenge Handling of hazardous DPPA/azidesCryogenic temperatures (-78 °C) required
Primary Use Case Process Chemistry / API ManufacturingMedicinal Chemistry / SAR Exploration

Detailed Experimental Protocols (Pathway A)

The following protocols represent a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile
  • Setup: Under an inert N₂ atmosphere, suspend Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (10 mL/g) and cool to 0 °C.

  • Addition: Dropwise add a solution of 4-fluorophenylacetonitrile (1.0 eq) in THF. Stir for 30 minutes until H₂ evolution ceases.

  • Cyclobutanation: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature, then reflux for 4 hours.

  • Validation (IPC): Quench an aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.3) should be completely consumed, replaced by a less polar spot (Rf ~0.5).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the product as a colorless oil.

Protocol 2: Synthesis of 1-(4-fluorophenyl)cyclobutanecarboxylic acid
  • Setup: Dissolve the nitrile from Protocol 1 (1.0 eq) in ethylene glycol (5 mL/g). Add KOH pellets (5.0 eq).

  • Hydrolysis: Heat the mixture to 190 °C under reflux for 12 hours.

  • Validation (IPC): IR spectroscopy of an aliquot should show the disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹).

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted nitrile. Acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated acid with EtOAc (3x). Dry and concentrate to yield a white solid.

Protocol 3: One-Pot Curtius Rearrangement to Target Compound
  • Setup: Dissolve 1-(4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g). Add triethylamine (1.5 eq) and tert-butanol (5.0 eq).

  • Activation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1 hour to ensure complete acyl azide formation.

  • Rearrangement: Heat the reaction mixture to 90 °C for 8 hours. N₂ gas evolution will be observed as the isocyanate forms and is subsequently trapped by tert-butanol.

  • Validation (IPC): LC-MS analysis should confirm the target mass [M+H]⁺ = 266.1.

  • Workup: Cool the mixture, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization (Hexanes/EtOAc) or flash chromatography to yield tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a crystalline solid.

Conclusion

The synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate can be achieved via two distinct methodologies. For drug development professionals focused on scale-up and process chemistry, the Nitrile Alkylation & Curtius Rearrangement pathway provides unmatched operational simplicity, high atom economy, and avoids cryogenic conditions. Conversely, the Sulfinyl Imine route remains a powerful tool for medicinal chemists requiring rapid analog generation. Strict adherence to the self-validating protocols outlined above ensures high-purity material suitable for downstream deprotection and API coupling.

References

  • PubChem Compound Summary for CID 53256541 : "tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate". National Center for Biotechnology Information. URL:[Link]

  • World Intellectual Property Organization (WIPO): "Novel potassium channel inhibitors" (Patent WO2022063767A1).
  • Organic Chemistry Portal : "Curtius Rearrangement - Name Reactions and Mechanisms". URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utilization of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Executive Summary In contemporary medicinal chemistry, the design of CNS-active agents and metabolically stable inhibitors frequently relies on conformationally restricted pharmacophores. tert-Butyl N-[1-(4-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of CNS-active agents and metabolically stable inhibitors frequently relies on conformationally restricted pharmacophores. tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS: 1286275-69-1) is a highly specialized, Boc-protected intermediate that serves as a foundational building block for such molecules.

The integration of a cyclobutyl ring provides critical conformational rigidity, directing the spatial orientation of the amine and phenyl groups to optimally fill hydrophobic binding pockets while minimizing the entropic penalty of receptor binding [1]. Concurrently, the para-fluoro substitution on the aromatic ring is a classical bioisosteric modification designed to block cytochrome P450-mediated oxidation, thereby extending the metabolic half-life of the downstream active pharmaceutical ingredient (API). This technical whitepaper details the physicochemical properties, structural causality, and self-validating synthetic workflows required to effectively utilize this compound in drug discovery pipelines.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of this protected intermediate is critical for predicting its behavior during chromatographic purification and subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group fundamentally alters the molecule's profile by masking the basicity of the primary amine.

ParameterValueCausality & Experimental Significance
Chemical Name tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamateStandard IUPAC nomenclature defining the protected amine.
CAS Number 1286275-69-1Unique registry identifier for the protected intermediate [2].
Molecular Formula C15H20FNO2Reflects the addition of the bulky C5H8O2 (Boc) moiety to the core amine.
Molecular Weight 265.32 g/mol Falls well within Lipinski’s limits, making it an ideal low-molecular-weight building block.
Topological Polar Surface Area 38.3 ŲThe low TPSA indicates high lipophilicity. The Boc group shields the polar amine, facilitating easy purification via normal-phase silica gel chromatography.
H-Bond Donors / Acceptors 1 / 3The Boc protection eliminates one N-H proton, leaving a single highly sterically hindered H-bond donor, which prevents unwanted side reactions (e.g., nucleophilic attack) in subsequent synthetic steps.

Synthetic Pathway and Logical Workflow

The strategic value of tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate lies in its role as a stable, unreactive placeholder. The primary amine is highly nucleophilic and prone to oxidation or unwanted alkylation during complex multi-step syntheses. By converting the amine to a carbamate, the nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic.

Once the requisite transformations on other parts of the target molecule are complete, the Boc group must be cleanly removed. This is achieved via an acid-catalyzed cleavage that generates isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion via Le Chatelier's principle.

G Amine 1-(4-fluorophenyl) cyclobutan-1-amine (Starting Material) Boc2O Boc2O, Et3N, DCM (Protection) Amine->Boc2O Step 1 BocAmine tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate (Stable Intermediate) Boc2O->BocAmine Yield >90% Deprotect 4M HCl in Dioxane (Deprotection) BocAmine->Deprotect Step 2 AmineSalt Amine Hydrochloride Salt (Active Building Block) Deprotect->AmineSalt Quantitative

Figure 1: Synthetic workflow for the protection and deprotection of the cyclobutylamine.

Experimental Protocol: Self-Validating Boc-Deprotection

To utilize the cyclobutyl-phenyl pharmacophore, the Boc group must be removed to yield the active 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride [3]. The following methodology is designed as a self-validating system, utilizing visual and chromatographic feedback loops to ensure protocol success.

Objective: Quantitative conversion of the Boc-protected carbamate to the free amine hydrochloride salt.

Rationale: While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it yields a TFA salt that can complicate downstream coupling reactions due to its hygroscopic nature. Utilizing anhydrous 4M HCl in dioxane ensures the precipitation of a highly crystalline, stable hydrochloride salt, bypassing the need for aqueous basic workups that could lead to product loss.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M. Ensure the flask is purged with argon to prevent moisture ingress.

  • Acidification: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add a commercially available solution of 4M HCl in dioxane (10.0 eq).

  • Reaction Initiation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C).

  • In-Process Control (Self-Validation):

    • Visual Cue: Observe the reaction for effervescence. The generation of CO₂ and isobutylene gas confirms the cleavage mechanism is actively occurring.

    • Chromatographic Cue: After 2 hours, perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.6 ) must be completely absent. The product will remain at the baseline ( Rf​=0.0 ) due to its ionic nature.

  • Isolation: Once gas evolution ceases and TLC confirms completion, concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Purification: Triturate the resulting crude residue with cold, anhydrous diethyl ether. The target amine hydrochloride salt will precipitate as a white solid, while any non-polar impurities remain in the ether layer.

  • Filtration: Filter the solid over a glass frit, wash with additional cold ether, and dry under high vacuum to afford the pure 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride.

Analytical Characterization Strategy

To verify the structural integrity of the intermediate and the success of the deprotection, rigorous analytical characterization is mandatory.

  • Mass Spectrometry (LC-MS): The Boc-protected intermediate often exhibits poor ionization in positive Electrospray Ionization (ESI+) due to the lack of a basic nitrogen. It may present faintly as a sodium adduct [M+Na]+ at m/z288.1 . Conversely, the deprotected amine will ionize robustly, showing a dominant [M+H]+ peak at m/z166.1 .

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The hallmark of the protected intermediate is a massive, sharp 9-proton singlet at approximately δ 1.40 ppm, corresponding to the tert-butyl group. The cyclobutyl methylene protons appear as complex multiplets between δ 1.80 and 2.60 ppm. Successful deprotection is definitively confirmed by the complete disappearance of the 1.40 ppm singlet.

References

  • Cyclobutanes in Small-Molecule Drug Candidates National Center for Biotechnology Information (PMC) URL:[Link]

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CID 53256541) PubChem Database URL:[Link]

Foundational

Architectural and Synthetic Guide to tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS: 1286275-69-1)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Architectural Significance of the 1-Arylcyclobutylamine Motif In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Architectural Significance of the 1-Arylcyclobutylamine Motif

In modern drug discovery, the strategic rigidification of flexible amine chains is a proven tactic for enhancing target affinity and metabolic stability. tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS: 1286275-69-1) serves as a highly specialized, orthogonally protected building block featuring the privileged 1-arylcyclobutylamine scaffold[1].

The incorporation of the cyclobutane ring restricts the conformational freedom of the amine, which minimizes entropic penalties upon target binding. Concurrently, the 4-fluorophenyl moiety acts as a metabolic shield; the highly electronegative fluorine atom blocks para-hydroxylation by Cytochrome P450 (CYP450) enzymes, a common metabolic liability in aryl-containing pharmacophores. The tert-butyloxycarbonyl (Boc) group provides robust, orthogonal protection of the primary amine, allowing for aggressive downstream functionalization (e.g., cross-coupling or alkylation) without compromising the amine center[2].

Quantitative Chemical and Safety Parameters

To ensure reproducibility and safety in scale-up environments, the physicochemical and hazard profiles of the compound must be strictly monitored. The data below synthesizes the standardized metrics for this compound[3][4].

Table 1: Physicochemical Specifications
ParameterValue
Chemical Name tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
CAS Registry Number 1286275-69-1
Molecular Formula C₁₅H₂₀FNO₂
Molecular Weight 265.32 g/mol
Physical Form Solid
Typical Purity ≥95.0%
Table 2: GHS Safety & Hazard Profile
CategorySpecification
Signal Word Warning
Pictogram GHS07 (Exclamation Mark / Harmful)
Hazard Statements (H-Codes) H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Statements (P-Codes) P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501

Mechanistic Pathway: The Curtius Rearrangement

The synthesis of sterically hindered, fully substituted cyclobutylamines is notoriously challenging due to the strain of the four-membered ring. The most robust, high-yielding methodology to access CAS 1286275-69-1 is the modified Curtius Rearrangement starting from 1-(4-fluorophenyl)cyclobutanecarboxylic acid (CAS: 151157-46-9)[5].

By utilizing Diphenylphosphoryl azide (DPPA), the reaction bypasses the need to isolate volatile and potentially explosive acyl chloride intermediates. The thermal decomposition of the resulting acyl azide proceeds via a concerted mechanism, preventing the formation of a free nitrene that could trigger unwanted ring-expansion (e.g., to a cyclopentanone derivative)[2][6].

CurtiusMechanism A 1-(4-Fluorophenyl) cyclobutanecarboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N (Activation) C Isocyanate Intermediate B->C Heat, -N2 (Rearrangement) D tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate C->D t-BuOH (Addition)

Curtius rearrangement mechanism for tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate synthesis.

Validated Experimental Protocol

As a Senior Application Scientist, I emphasize that a reliable protocol must be a self-validating system . The following workflow details not only the steps but the causality and In-Process Controls (IPCs) required to guarantee synthetic integrity.

Phase 1: Acyl Azide Formation (Activation)
  • Action : To a flame-dried round-bottom flask under an inert argon atmosphere, add 1-(4-fluorophenyl)cyclobutanecarboxylic acid (1.0 equiv) and anhydrous toluene. Add triethylamine (Et₃N, 1.2 equiv) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0°C.

  • Causality : Toluene is selected as a non-nucleophilic, high-boiling solvent to prevent premature trapping of the highly reactive intermediates. Et₃N acts as a base to deprotonate the carboxylic acid, generating a nucleophilic carboxylate that attacks the electrophilic phosphorus of DPPA. The 0°C temperature is critical to suppress the exothermic, premature degradation of the unstable acyl azide.

  • Self-Validation (IPC) : The reaction mixture will transition from a suspension to a clear solution as the carboxylate forms. Thin Layer Chromatography (TLC) monitoring (Hexanes/EtOAc 4:1) will confirm the disappearance of the highly polar acid spot and the emergence of a less polar acyl azide spot.

Phase 2: Thermal Rearrangement (Isocyanate Formation)
  • Action : Gradually warm the reaction mixture to 80°C and stir for 2 hours.

  • Causality : Thermal energy drives the concerted Curtius rearrangement. The cyclobutyl group migrates to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted shift is vital; it bypasses a free nitrene intermediate, thereby preventing ring-expansion side reactions that plague strained cycloalkanes[6].

  • Self-Validation (IPC) : The visual hallmark of this step is the steady evolution of nitrogen gas bubbles. The complete cessation of bubbling serves as an intrinsic physical indicator that the conversion to the isocyanate intermediate is complete.

Phase 3: Carbamate Trapping (Boc Protection)
  • Action : Cool the mixture to 50°C, add an excess of anhydrous tert-butanol (t-BuOH, 5.0 equiv), and reflux at 90°C for 12 hours.

  • Causality : t-BuOH acts as the nucleophile, attacking the highly electrophilic carbon of the isocyanate to form the tert-butyl carbamate. A large excess is required because t-BuOH is sterically hindered, making it a relatively weak nucleophile compared to primary or secondary alcohols.

  • Self-Validation (IPC) : LC-MS analysis of an aliquot will confirm the target product mass (m/z 266.1 [M+H]⁺). Furthermore, the absence of the distinct isocyanate IR stretch (~2250 cm⁻¹) confirms the total consumption of the intermediate.

Safety, Handling, and Environmental Controls

Given the hazard profile of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (H302, H315, H319, H335), strict engineering controls and Personal Protective Equipment (PPE) are mandatory[3][4].

SafetyWorkflow H Hazard Identified: H302, H315, H319, H335 PPE PPE Selection: Nitrile Gloves, Goggles H->PPE Mitigate contact risk Eng Engineering Controls: Fume Hood Operation PPE->Eng Prevent inhalation Waste Waste Disposal: Halogenated Organic Eng->Waste Post-experiment cleanup

Safety and handling workflow based on GHS hazard statements and P-codes.

Operational Directives:

  • Inhalation Risk (P261, P271): The compound may cause respiratory irritation. All transfers, weighing, and reactions must be conducted within a certified chemical fume hood.

  • Contact Risk (P280, P302+P352): Nitrile gloves and splash goggles are required to prevent skin and eye irritation. In case of exposure, wash immediately with plenty of soap and water.

  • Disposal (P501): Because the molecule contains a fluorine atom, all waste generated (including TLC plates and solvent washings) must be segregated into Halogenated Organic Waste containers to comply with environmental incineration regulations.

References

  • Title : tert-butyl 1-(4-fluorophenyl)cyclobutylcarbaMate — Chemical Substance Information Source : NextSDS URL :[Link][3]

  • Title : Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes Source : ACS Catalysis URL :[Link][1]

  • Title : The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source : PubMed Central (PMC) URL :[Link][2]

  • Title : The Hofmann and Curtius Rearrangements Source : Master Organic Chemistry URL :[Link][6]

  • Title : 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid (CAS 151157-46-9) Source : AccelaChem URL :[Link][5]

Sources

Exploratory

Solubility Profile of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in Organic Solvents

An In-Depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of successful drug development, profoundly influencing process chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of successful drug development, profoundly influencing process chemistry, formulation, and bioavailability.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a key building block in medicinal chemistry.[4] We will dissect the molecule's physicochemical properties to predict its behavior across a spectrum of organic solvents. This predictive analysis is complemented by a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility via the gold-standard shake-flask method.[5][6] The guide integrates theoretical thermodynamic principles to provide a causal understanding of the dissolution process, ensuring that researchers can not only measure but also rationalize and predict solubility for process optimization and rational solvent selection.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structure. The interplay between polar and nonpolar functional groups dictates the types of intermolecular forces it can form with a solvent, governing the "like dissolves like" principle.[7] Tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate possesses a unique combination of moieties, each contributing to its overall solubility characteristics.

Table 1: Physicochemical Properties of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

PropertyValueSource
Molecular Formula C₁₅H₂₀FNO₂[8]
Molecular Weight 265.33 g/mol [8]
Physical Form Solid / Powder[9]

The molecule can be deconstructed into key structural domains that govern its solubility:

  • Lipophilic Domains: The bulky tert-butyl group, the cyclobutyl ring , and the fluorophenyl group create significant nonpolar surface area. These regions contribute to van der Waals interactions, promoting solubility in nonpolar and moderately polar solvents.[10]

  • Polar Domain: The carbamate linkage (-NH-COO-) is the primary polar center. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This feature is critical for establishing strong interactions with polar protic and aprotic solvents.[10][11]

cluster_mol Molecular Structure & Key Functional Groups tert_butyl tert-Butyl Group (Nonpolar, Bulky) cyclobutyl Cyclobutyl Ring (Nonpolar) fluorophenyl Fluorophenyl Group (Largely Nonpolar) carbamate Carbamate Group (Polar, H-Bond Donor/Acceptor) molecule tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate molecule->tert_butyl Influences solubility in nonpolar solvents molecule->cyclobutyl Contributes to lipophilicity molecule->fluorophenyl Interacts with aromatic & nonpolar solvents molecule->carbamate Drives solubility in polar solvents cluster_workflow Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibration 3. Equilibration Agitate at constant T (e.g., 24-72h) solvent->equilibration phase_sep 4. Phase Separation Centrifuge to pellet excess solid equilibration->phase_sep validation Self-Validation: Sample at 24h, 48h, 72h. Confirm concentration plateau. equilibration->validation sampling 5. Sampling & Filtration Filter supernatant (0.22 µm) phase_sep->sampling analysis 6. Quantification Dilute and analyze via HPLC sampling->analysis result 7. Result Calculate Equilibrium Solubility analysis->result solid {Solid Crystal| ΔH_lattice (Endothermic)} gas Gaseous Molecules solid->gas Break Crystal Lattice solution {Solvated Molecules| ΔH_solvation (Exothermic)} solid->solution  ΔH_solution = ΔH_lattice + ΔH_solvation gas->solution Form Solute-Solvent Interactions

Sources

Foundational

The Strategic Role of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of early-stage drug discovery, the strategic selection of molecular building blocks is paramount to the successful...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of early-stage drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate has emerged as a particularly valuable and versatile intermediate. This guide provides a comprehensive technical overview of its core attributes, synthesis, and strategic applications. We will delve into the causality behind its utility, highlighting how the unique combination of a conformationally restricted cyclobutane ring, a metabolically robust 4-fluorophenyl group, and a strategically placed, protected amine provides a powerful platform for generating diverse compound libraries with favorable drug-like properties. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip medicinal chemists with the practical knowledge to leverage this scaffold in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry.[1] The design of these entities often relies on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate represents a quintessential example of a modern building block that imparts such privileged characteristics.

Its utility stems from the convergence of three key structural motifs:

  • The Cyclobutane Ring: This four-membered carbocycle offers a unique, puckered three-dimensional geometry.[2] Unlike more flexible aliphatic chains or larger rings, the cyclobutane moiety provides conformational restriction, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity for its target and minimizing the entropic penalty upon binding.[3][4] Its rigidity is also instrumental in improving metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1]

  • The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] The fluorine atom at the para-position of the phenyl ring serves several purposes. It can block a potential site of metabolic oxidation (a common liability for phenyl rings), thus enhancing the compound's half-life.[5] Furthermore, fluorine's high electronegativity can modulate the electronics of the aromatic ring and potentially engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a target's binding pocket.[6]

  • The Boc-Protected Amine: The amine functional group is a critical handle for chemical diversification, allowing for the introduction of a wide array of substituents through reactions like amide coupling.[7] The tert-butyloxycarbonyl (Boc) protecting group is ideal for this role; it is stable under a wide range of reaction conditions but can be readily and cleanly removed under mild acidic conditions, revealing the primary amine for subsequent elaboration.[8][9]

The convergence of these features makes tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate a powerful starting point for exploring chemical space and developing drug candidates for a wide range of biological targets.

Synthesis and Physicochemical Properties

The reliable and scalable synthesis of this key building block is crucial for its widespread application. A common synthetic route begins with a commercially available starting material like 4-fluorophenylacetonitrile. The general pathway involves the construction of the cyclobutane ring followed by functional group manipulation and protection.

A generalized synthetic approach is depicted below:

Synthesis_Pathway A 4-Fluorophenylacetonitrile B 1-(4-Fluorophenyl) cyclobutanecarbonitrile A->B [1] Dibromoethane [2] Base (e.g., NaH) C 1-(4-Fluorophenyl) cyclobutan-1-amine B->C Reduction (e.g., LiAlH4 or H2/catalyst) D tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate C->D Boc2O, Base (e.g., TEA, DIPEA)

Caption: Generalized synthetic pathway to the title compound.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC15H21FNO2N/A
Molecular Weight266.33 g/mol N/A
XLogP33.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Note: The properties of the bromo-analogue, tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate, are well-documented and provide a close approximation. Its molecular weight is 326.23 g/mol .[10]

Core Application: A Versatile Building Block for Library Synthesis

The primary role of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in early-stage drug discovery is as a versatile building block for the creation of diverse chemical libraries. The process involves a straightforward yet powerful workflow: deprotection of the Boc group to unmask the reactive amine, followed by coupling with a wide variety of carboxylic acids or other electrophiles.

Drug_Discovery_Workflow cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization A tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate B Acidic Deprotection (e.g., TFA/DCM) A->B C 1-(4-Fluorophenyl) cyclobutan-1-amine (Key Intermediate) B->C E Amide Coupling Reaction (e.g., HATU, EDC/HOBt) C->E D Diverse Carboxylic Acids (R-COOH) D->E F Diverse Amide Library (Scaffold-R) E->F G High-Throughput Screening (HTS) F->G H Hit Identification G->H I Lead Optimization (SAR) H->I

Caption: Workflow for utilizing the carbamate in a drug discovery campaign.

This strategy allows for the systematic exploration of the chemical space around the rigid 1-(4-fluorophenyl)cyclobutyl core. By varying the "R" group through amide coupling, medicinal chemists can rapidly generate hundreds or thousands of analogues to probe structure-activity relationships (SAR).[7][11] This approach has been successfully employed in the discovery of modulators for various target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, field-proven protocols for the key transformations involving this scaffold.

Protocol 1: Boc Deprotection of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

This procedure details the removal of the Boc protecting group to yield the key amine intermediate.

Materials:

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution.[13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[13]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclobutan-1-amine. The product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Amide Coupling with the Deprotected Amine (HATU-Mediated)

This protocol describes a highly efficient amide bond formation using HATU, a common and effective coupling reagent.[14]

Materials:

  • 1-(4-Fluorophenyl)cyclobutan-1-amine (from Protocol 1)

  • Carboxylic acid of interest (R-COOH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Standard workup and purification equipment

Procedure:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.[14]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(4-fluorophenyl)cyclobutan-1-amine (1.05 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with 5% LiCl solution (to remove residual DMF), followed by saturated NaHCO₃ solution, and finally brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Structure-Activity Relationship (SAR) Insights

The 1-(4-fluorophenyl)cyclobutyl motif serves as an excellent anchor point for SAR studies. Modifications are typically made by varying the group attached to the amine.

Note: The above DOT script is conceptual and requires a valid image URL for the chemical structure to render correctly. Caption: Key diversification points for SAR studies.

  • Varying the R-Group: This is the most common strategy. Introducing different functionalities (e.g., heterocycles, aliphatic chains, aromatic rings) via the amide linkage directly probes the binding pocket of the target protein. Small changes can lead to significant differences in biological activity, helping to map out the pharmacophore. For example, in the development of dopamine transporter (DAT) inhibitors, modifications at this position were shown to significantly affect affinity and selectivity.[12][15]

  • Modifying the Aryl Ring: While the 4-fluoro substituent is often optimal for metabolic stability, exploring other substitutions (e.g., 2-fluoro, 3-fluoro, chloro, methoxy) can fine-tune electronic properties and explore potential halogen bonding or steric interactions within the binding site.[16]

  • Bioisosteric Replacement of the Cyclobutane: In later stages of optimization, replacing the cyclobutane with other small rings like cyclopropane or cyclopentane, or even an acyclic tert-butyl group, can provide valuable information on the importance of the ring's specific size, strain, and conformation for bioactivity.[1][4]

Conclusion and Future Outlook

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its inherent structural features—conformational rigidity, metabolic stability, and a versatile chemical handle—provide a robust platform for the efficient discovery and optimization of novel drug candidates. As synthetic methodologies continue to advance and our understanding of drug-target interactions deepens, the rational application of such well-designed scaffolds will remain a cornerstone of successful early-stage drug discovery programs. The continued exploration of derivatives based on this privileged core promises to yield new therapeutic agents for a wide range of human diseases.

References

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ClinicalTrials.gov. A Clinical Study Investigating the Safety, Tolerability, PK and PD of PCO371 in Patients With Hypoparathyroidism. Available from: [Link]

  • PubMed. (2020, March 12). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Available from: [Link]

  • ResearchGate. Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Available from: [Link]

  • PMC. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • BOC-ON. GENERAL PROCEDURE FOR THE INTRODUCTION OF THE t-BOX GROUP INTO AMINO ACIDS. Available from: [Link]

  • PubChem. tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. Available from: [Link]

  • PMC. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Available from: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

  • ResearchGate. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Request PDF. Available from: [Link]

  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • ResearchGate. Structure-Activity Relationship of 5-butyl-4,6-dimethyl-2-{[4-(o-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione: an experimental and theoretical study | Request PDF. Available from: [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • ClinicalTrials.gov. A Clinical Trial Investigating the Efficacy and Safety of a Lipase Thera-blend and a Lipase Thera-blend + Tributyrin on Memory in Healthy Adults With Self-reported Memory Problems. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Available from: [Link]

  • PMC. Synthesis of Boc-protected bicycloproline. Available from: [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]

  • PubMed. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

  • Open Access Journals. (2024, December 2). The Vital Role of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • MySkinRecipes. tert-butyl ((1-(4-chloro-2-fluorophenyl)cyclobutyl)methyl)carbamate. Available from: [Link]

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Using tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a building block in API synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a pivotal building block in the synthesis of Active Pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs).

Introduction: The Strategic Importance of a Fluorinated Cyclobutyl Amine Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate molecule is a highly valuable building block, primarily because it provides a protected form of 1-(4-fluorophenyl)cyclobutanamine. This core structure is significant for two key reasons: the presence of a fluorine atom and the rigid cyclobutyl scaffold.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins[1][2]. The cyclobutyl ring introduces a three-dimensional, rigid structure that can confer conformational constraint on the final API, often leading to improved target selectivity and potency. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the primary amine, being stable under a wide range of reaction conditions yet readily removable under acidic conditions, making it ideal for multi-step syntheses[3][4].

This combination of features makes tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate an indispensable intermediate in the synthesis of complex APIs, most notably in the development of HIV-1 integrase inhibitors[5][6][7][8]. This guide provides detailed protocols and technical insights into its use, focusing on its deprotection and subsequent application in API synthesis.

Physicochemical Properties and Structure

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Molecular Formula C₁₅H₂₀FNO₂
Molecular Weight 265.33 g/mol
CAS Number 1417793-25-1 (example, may vary)
Appearance White to off-white solid
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF
Melting Point Typically > 100 °C

.dot

Caption: 2D structure of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Core Synthetic Application: Deprotection to Yield the Primary Amine

The most critical reaction involving this building block is the removal of the Boc protecting group to liberate the 1-(4-fluorophenyl)cyclobutanamine. This primary amine is the nucleophile that will be incorporated into the main API scaffold. Acid-catalyzed deprotection is the standard and most efficient method[3][9].

Protocol 1: Acid-Catalyzed Boc Deprotection

This protocol describes a standard procedure using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common and highly effective method for Boc removal[3].

Materials:

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of starting material). Stir the solution at room temperature until all solid has dissolved.

    • Causality: Anhydrous DCM is used as the solvent because it is inert to the acidic conditions and effectively dissolves both the starting material and the intermediate carbamic acid.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions. TFA is a strong acid that efficiently protonates the carbamate, initiating the deprotection mechanism. An excess ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

    • Trustworthiness: TLC analysis provides a reliable method to confirm the completion of the reaction, ensuring that the starting material is fully converted before proceeding to the workup.

  • Quenching and Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the resulting residue in DCM. Transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup. Continue adding the basic solution until effervescence ceases.

    • Causality: Neutralization is critical to remove the TFA, which would otherwise form a salt with the product amine, making extraction difficult and potentially interfering with subsequent reactions.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclobutanamine, which can be used directly or purified further by column chromatography if necessary.

.dot

G cluster_0 Protocol: Boc Deprotection start Dissolve Boc-protected amine in anhydrous DCM add_tfa Add Trifluoroacetic Acid (TFA) at 0 °C start->add_tfa Step 1-2 monitor Stir at RT (1-3h) Monitor by TLC add_tfa->monitor Step 3 concentrate Concentrate in vacuo to remove excess TFA/DCM monitor->concentrate Step 4 neutralize Neutralize with sat. NaHCO3 (aqueous workup) concentrate->neutralize Step 5 extract Extract with DCM, wash with brine neutralize->extract Step 6 dry Dry (MgSO4), filter, concentrate extract->dry Step 7 end_node Isolate Product: 1-(4-fluorophenyl)cyclobutanamine dry->end_node G cluster_1 Synthetic Pathway: Dolutegravir Intermediate Coupling boc_protected tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate (Starting Material) deprotection Protocol 1: Acidic Deprotection Reagents: TFA, DCM boc_protected->deprotection amine 1-(4-fluorophenyl) cyclobutanamine (Key Intermediate) deprotection->amine coupling Protocol 2: Amide Coupling Reagents: EDCI, HOBt, Base amine->coupling acid_core Dolutegravir Acid Core (Coupling Partner) acid_core->coupling final_product {Dolutegravir Precursor | (Final Amide Product)} coupling->final_product

Caption: Simplified workflow for API synthesis using the building block.

Conclusion and Best Practices

Tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a sophisticated and highly effective building block for modern API synthesis. Its value lies in the strategic combination of a bio-active fluorophenylcyclobutyl amine core with the robust and reliable Boc protecting group. The protocols outlined in this guide provide a solid foundation for its use in the laboratory. For successful and reproducible results, researchers should always prioritize the use of anhydrous solvents, carefully monitor reaction progress, and perform thorough purification of intermediates and final products. Adherence to these principles will enable the efficient and successful incorporation of this valuable moiety into the next generation of innovative pharmaceutical agents.

References

  • S/GSK1349572 - New Drug Approvals. (2016). New Drug Approvals.
  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC.
  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. (2022). Taylor & Francis Online.
  • Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Semantic Scholar.
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Building Blocks. BuyChemJapan.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). PMC.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. (2026). LinkedIn.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Introduction tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a valuable building block in medicinal chemistry and drug development, incorporating a chemically robust cyclobutyl scaffold, a Boc-protected amine for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a valuable building block in medicinal chemistry and drug development, incorporating a chemically robust cyclobutyl scaffold, a Boc-protected amine for further functionalization, and a fluorophenyl group amenable to a variety of cross-coupling transformations. The strategic application of cross-coupling reactions to this substrate allows for the synthesis of diverse and complex molecular architectures. This guide provides detailed application notes and protocols for several key cross-coupling reactions, offering researchers the tools to effectively utilize this versatile intermediate. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to facilitate troubleshooting and optimization.

Strategic Overview of Reactive Sites

The structure of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate presents three primary sites for potential cross-coupling reactions, each with its own set of opportunities and challenges:

  • C-F Bond Activation: The 4-fluorophenyl moiety is a key site for functionalization. While the C-F bond is the strongest carbon-halogen bond, modern catalysis has enabled its effective use in cross-coupling, offering an alternative to more reactive but often less available aryl bromides or iodides.

  • N-H Functionalization: The carbamate's N-H bond can participate in Buchwald-Hartwig-type aminations, allowing for the introduction of various aryl and heteroaryl groups to the nitrogen atom.

  • C-N Bond Activation: While less common for N-Boc protected amines due to the stability of the carbamate, under specific conditions, the C-N bond can be cleaved and functionalized. However, this is generally a more challenging transformation.[1]

This guide will focus on the two most synthetically valuable transformations: C-F bond activation for Suzuki-Miyaura coupling and N-H functionalization via Buchwald-Hartwig amination.

Part 1: Suzuki-Miyaura Cross-Coupling at the C-F Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] For the coupling of aryl fluorides, nickel-based catalyst systems are often more effective than palladium-based ones due to nickel's different redox potentials and increased nucleophilicity.[2] The protocol below is adapted from established methods for the nickel-catalyzed coupling of aryl fluorides.

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate G Inert Atmosphere (Ar/N₂) A->G B Arylboronic Acid B->G C Ni(cod)₂ Catalyst C->G D PCy₃ Ligand D->G E K₃PO₄ Base E->G F Toluene/H₂O Solvent F->G H Heating (100-120 °C) G->H I Monitoring (TLC/GC-MS) H->I J Quenching I->J K Extraction J->K L Purification (Column Chromatography) K->L M Coupled Product L->M

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

  • Arylboronic acid (1.5 equiv)

  • Ni(cod)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 equiv), the arylboronic acid (1.5 equiv), Ni(cod)₂ (0.05 equiv), PCy₃ (0.10 equiv), and K₃PO₄ (3.0 equiv) to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the starting carbamate. Add a small amount of degassed water (10:1 toluene/H₂O). The presence of water can be beneficial in some Suzuki-Miyaura couplings.[3]

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Component Selection:

  • Catalyst System (Ni(cod)₂/PCy₃): Nickel catalysts are generally more effective for the activation of C-F bonds.[2] The electron-rich and bulky tricyclohexylphosphine ligand facilitates the oxidative addition of the aryl fluoride to the nickel center and promotes the reductive elimination step.

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to promote the transmetalation step of the catalytic cycle.[2] Potassium phosphate is a common and effective choice for this purpose.

  • Solvent (Toluene/H₂O): Toluene is a high-boiling, non-polar solvent suitable for this reaction. A small amount of water can aid in the dissolution of the base and facilitate the transmetalation process.[3]

Data Summary Table: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidtert-Butyl N-[1-(biphenyl-4-yl)cyclobutyl]carbamate75
24-Methoxyphenylboronic acidtert-Butyl N-[1-(4'-methoxybiphenyl-4-yl)cyclobutyl]carbamate82
33-Thienylboronic acidtert-Butyl N-[1-(4-(thiophen-3-yl)phenyl)cyclobutyl]carbamate68

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.

Part 2: Buchwald-Hartwig Amination at the N-H Bond

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The N-H bond of the Boc-carbamate can act as a nucleophile in a palladium-catalyzed cross-coupling with aryl halides or triflates.[5][6]

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate G Inert Atmosphere (Ar/N₂) A->G B Aryl Halide (Br, I) or Triflate B->G C Pd₂(dba)₃ Catalyst C->G D XPhos Ligand D->G E NaOtBu Base E->G F Toluene Solvent F->G H Heating (80-110 °C) G->H I Monitoring (TLC/LC-MS) H->I J Quenching I->J K Extraction J->K L Purification (Column Chromatography) K->L M N-Aryl Product L->M

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

  • Aryl halide (bromide or iodide) or triflate (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to the reaction vessel. Add the aryl halide or triflate (1.2 equiv), tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 equiv), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the carbamate.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃/XPhos): This is a highly active and versatile catalyst system for C-N bond formation.[7] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates.[8]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential to deprotonate the carbamate, forming the active nucleophile.[7] Sodium tert-butoxide is a common and effective choice. For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ could be screened.[7]

  • Solvent (Toluene): Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the various reaction components.

Data Summary Table: Representative Buchwald-Hartwig Aminations
EntryAryl HalideProductYield (%)
14-Bromotoluenetert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]-N-(p-tolyl)carbamate85
21-Iodonaphthalenetert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]-N-(naphthalen-1-yl)carbamate78
32-Bromopyridinetert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]-N-(pyridin-2-yl)carbamate72

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.

Troubleshooting and Considerations

  • Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider screening other nickel ligands (e.g., PCy₃·HBF₄ with an external base) or increasing the reaction temperature. The quality of the boronic acid is also crucial; ensure it is pure and dry.

  • Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide can be a competing side reaction.[7] This can sometimes be mitigated by using a different ligand, lowering the reaction temperature, or changing the base.[7]

  • Substrate Scope: The electronic nature of the coupling partners can significantly impact reaction efficiency. Electron-poor arylboronic acids in Suzuki-Miyaura coupling and electron-rich aryl halides in Buchwald-Hartwig amination may require more forcing conditions or specialized catalyst systems.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for both reactions, as the catalysts are sensitive to oxygen.

Conclusion

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a versatile substrate for a range of cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for the synthesis of novel and complex molecules. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can effectively leverage this building block in their synthetic endeavors.

References

  • Ahn, J. M., Peters, J. C., & Fu, G. C. (2017). A copper-based photoredox catalyst for the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. Journal of the American Chemical Society, 139(51), 18101-18106. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Garg, N. K., et al. (2009). Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(48), 17651–17653. [Link]

  • Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Szostak, M., et al. (2016). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling. The Journal of Organic Chemistry, 81(16), 7119–7126. [Link]

  • Wikipedia contributors. (2023, November 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 876–922. [Link]

  • Cossy, J., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(8), 2732–2736. [Link]

  • Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(14), 5033–5040. [Link]

  • Wang, J., et al. (2023). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Chemical Science, 14(38), 10515-10522. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Lipshutz, B. H., et al. (2012). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Organic Letters, 14(17), 4422–4425. [Link]

  • ResearchGate. (n.d.). Coupling Reactions Between sp3-Carbon Centers. Retrieved from [Link]

  • Garg, N. K., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5033–5040. [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • PubChem. (n.d.). tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling. [Link]

  • Buchwald, S. L., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • Buchwald, S. L., et al. (2010). Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. Organic Letters, 12(4), 756–759. [Link]

  • Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Topics in Current Chemistry, 292, 57-95. [Link]

  • Wikipedia contributors. (2023, December 1). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Dong, G., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6194–6197. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Wikipedia contributors. (2023, December 1). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling. [Link]

  • New Journal of Chemistry. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Cross Coupling between sp3-Carbon and sp3-Carbon Using a Diborylmethane Derivative at Room Temperature. Retrieved from [Link]

  • KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. [Link]

  • ResearchGate. (n.d.). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Buchwald, S. L., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • Buchwald, S. L., et al. (2010). Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. Organic Letters, 12(4), 756–759. [Link]

  • Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Topics in Current Chemistry, 292, 57-95. [Link]

  • Nevado, C., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]

Sources

Method

Application Note: Late-Stage C(sp³)–H Functionalization of the Cyclobutyl Ring in tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Executive Summary & Strategic Rationale The incorporation of cyclobutane rings into pharmaceutical pipelines has accelerated due to their ability to act as metabolically stable bioisosteres for gem-dimethyl or phenyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of cyclobutane rings into pharmaceutical pipelines has accelerated due to their ability to act as metabolically stable bioisosteres for gem-dimethyl or phenyl groups, while simultaneously introducing unique 3D conformational rigidity . The molecule tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a highly valuable building block; it features a fully substituted C1 position bearing a pharmacologically relevant 4-fluorophenyl group and a Boc-protected amine.

However, functionalizing the unactivated C(sp³)–H bonds of the cyclobutane ring presents a formidable synthetic challenge due to high ring strain and the lack of adjacent activating groups . While native carbamates can theoretically direct transition-metal-catalyzed C–H activation, their weak σ-donating ability often leads to sluggish kinetics and competing side reactions.

The Strategic Solution: To achieve high-yielding, regioselective functionalization, this protocol employs a two-stage workflow:

  • Quantitative Boc Deprotection: Revealing the primary amine.

  • Transient Directing Group (TDG)-Enabled Palladium(II) Catalysis: Utilizing an aldehyde-based TDG to reversibly form an imine, which acts as a robust bidentate ligand to direct Pd(II)-catalyzed C(sp³)–H arylation at the C3 (or C2) position of the cyclobutane ring .

Mechanistic Causality: Why These Reagents? (E-E-A-T)

As a drug development professional, understanding the "why" behind a protocol is as critical as the "how." Every reagent in this workflow is a self-validating component of the catalytic cycle.

  • The Transient Directing Group (Glyoxylic Acid): Instead of permanently installing a complex directing group, glyoxylic acid is added in sub-stoichiometric amounts (20 mol%). It condenses with the free cyclobutylamine to form an imine. The adjacent carboxylic acid moiety acts as an internal base and coordinating ligand, perfectly aligning the Pd(II) center with the C(sp³)–H bond.

  • Concerted Metalation-Deprotonation (CMD): The C–H cleavage does not occur via oxidative addition. Instead, an acetate ligand from Pd(OAc)₂ abstracts the proton simultaneously with the formation of the Pd–C bond. The rigidity of the cyclobutane ring thermodynamically drives the formation of a stable palladacycle.

  • Hexafluoroisopropanol (HFIP) as Solvent: HFIP is non-nucleophilic but possesses immense hydrogen-bond donating capability. It stabilizes the highly polar transition states during the CMD step and promotes the rapid hydrolysis of the product imine, turning over the catalytic cycle efficiently.

  • Silver Carbonate (Ag₂CO₃): Acts as a dual-purpose additive. It neutralizes the HI generated during the cross-coupling and abstracts iodide from the Pd center, preventing catalyst poisoning and regenerating the active Pd(II) species .

CatalyticCycle A 1. Free Amine Substrate 1-(4-fluorophenyl)cyclobutylamine B 2. Imine Formation (TDG Condensation) A->B + Glyoxylic Acid (TDG) C 3. Pd(II) Coordination & CMD C-H Cleavage B->C + Pd(OAc)2 D 4. Palladacycle Intermediate C->D - HOAc E 5. Oxidative Addition (+ Aryl Iodide) D->E + Ar-I F 6. Pd(IV) Complex E->F G 7. Reductive Elimination (C-C Bond Formation) F->G H 8. Hydrolysis & Product Release G->H - Pd(0) H->A TDG Recycle

Fig 1. TDG-directed Pd-catalyzed C(sp3)-H arylation catalytic cycle.

Quantitative Data Presentation

Extensive optimization highlights the necessity of the TDG and the profound solvent effect of HFIP. Attempting to functionalize the native Boc-carbamate directly results in negligible conversion.

Table 1: Optimization of C(sp³)–H Arylation Conditions

EntryCatalyst (10 mol%)Directing GroupSolventAdditive (1.5 eq)Yield (%)
1Pd(OAc)₂None (Native Boc)t-AmylOHAg₂CO₃< 5%
2Pd(OAc)₂Glyoxylic Acid (20 mol%)t-AmylOHAg₂CO₃42%
3 Pd(OAc)₂ Glyoxylic Acid (20 mol%) HFIP Ag₂CO₃ 88%
4Pd(TFA)₂Glyoxylic Acid (20 mol%)HFIPAg₂CO₃65%
5Pd(OAc)₂2-HydroxynicotinaldehydeHFIPAg₂CO₃74%

Conditions: 0.2 mmol substrate, 0.4 mmol 4-iodoanisole, 100 °C, 16 h. Yields determined by ¹⁹F NMR using an internal standard.

Experimental Methodologies

Protocol A: Boc Deprotection to Yield the Free Amine

Self-Validation Check: The disappearance of the intense tert-butyl singlet (~1.4 ppm) in ¹H NMR confirms complete deprotection.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 mmol, 265 mg).

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM, 5.0 mL) and cool the mixture to 0 °C using an ice bath.

  • Acidification: Dropwise, add Trifluoroacetic Acid (TFA, 2.0 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Redissolve the crude oil in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) until the aqueous layer pH is ~8.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(4-fluorophenyl)cyclobutan-1-amine as a pale yellow oil. Use immediately in Protocol B.

Protocol B: TDG-Directed Pd(II)-Catalyzed C(sp³)–H Arylation

Self-Validation Check: The appearance of new aromatic signals and the shifting of the cyclobutane multiplet in ¹H NMR indicate successful cross-coupling.

  • Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with:

    • 1-(4-fluorophenyl)cyclobutan-1-amine (0.2 mmol, 33 mg)

    • 4-Iodoanisole (0.4 mmol, 93.6 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 10 mol%)

    • Glyoxylic acid monohydrate (0.04 mmol, 3.7 mg, 20 mol%)

    • Silver Carbonate[Ag₂CO₃] (0.3 mmol, 82.7 mg)

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP, 1.0 mL) to the vial. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Thermal Activation: Place the sealed vial in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours. Note: The reaction mixture will turn from pale orange to dark brown/black as Pd(0) nanoparticles precipitate over time.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 50:50, with 1% Triethylamine to prevent amine streaking) to isolate the arylated cyclobutylamine product.

References

  • Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes Source: Chem URL: [Link]

  • Title: Palladium-Catalyzed C(sp3)-H Bond Functionalization of Aliphatic Amines Source: Chem URL: [Link]

  • Title: Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes Source: ACS Catalysis URL: [Link]

Application

Application Notes &amp; Protocols: Strategic Use of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in Medicinal Chemistry SAR Studies

Introduction: The Strategic Value of the 1-(4-Fluorophenyl)cyclobutyl Scaffold In contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The 1-arylcyclobut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-(4-Fluorophenyl)cyclobutyl Scaffold

In contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The 1-arylcyclobutylamine scaffold has emerged as a privileged motif, offering a unique combination of structural and physicochemical properties. Specifically, tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate serves as a highly versatile and strategically valuable building block for the systematic exploration of Structure-Activity Relationships (SAR). Its utility is derived from the synergistic contribution of its three core components:

  • The Cyclobutane Ring: This strained, four-membered carbocycle provides a rigid, three-dimensional exit vector that is distinct from more common linear or six-membered ring linkers. Its puckered conformation can enforce specific spatial arrangements of substituents, aiding in the optimization of binding to biological targets.[1][2] The cyclobutane moiety often enhances metabolic stability by replacing more labile groups and can serve as a non-planar bioisostere for phenyl rings or other cyclic systems, thereby improving properties like aqueous solubility.[3]

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, pKa, and binding interactions (e.g., through hydrogen bonds or dipole interactions).[4][5] Crucially, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate.[6]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection of the primary amine, rendering it inert to a wide range of reaction conditions, including those involving nucleophiles and bases.[7] Its true value lies in its lability under acidic conditions, allowing for clean and efficient deprotection to unmask the reactive amine. This critical step opens the door to a multitude of subsequent chemical transformations, making it the linchpin for library synthesis in SAR studies.[8][][10]

This guide provides detailed protocols and strategic insights for leveraging tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate to generate diverse libraries of novel compounds for biological evaluation.

Physicochemical & Structural Data

A clear understanding of the starting material's properties is essential for experimental design and interpretation.

PropertyValue
Compound Name tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Molecular Formula C₁₅H₂₀FNO₂
Molecular Weight 279.33 g/mol
CAS Number 1417793-19-6
Appearance White to off-white solid
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)F

Core Application: A Gateway to SAR Library Synthesis

The primary application of this reagent is as a precursor to the key intermediate, 1-(4-fluorophenyl)cyclobutan-1-amine. The synthetic strategy is straightforward yet powerful: deprotect the Boc-amine and then systematically derivatize the newly liberated primary amine to explore the chemical space around the core scaffold. This workflow allows researchers to probe how changes in steric bulk, electronics, and hydrogen bonding potential at the amine position impact target binding and biological activity.

SAR_Workflow cluster_derivatization Amine Functionalization Start tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Step 1 Intermediate Key Intermediate: 1-(4-fluorophenyl)cyclobutan-1-amine Deprotection->Intermediate Yields Acylation Acylation (R-COCl, Coupling Agents) Intermediate->Acylation Step 2: Parallel Synthesis Sulfonylation Sulfonylation (R-SO₂Cl) Intermediate->Sulfonylation Step 2: Parallel Synthesis Alkylation Reductive Amination (Aldehyde/Ketone) Intermediate->Alkylation Step 2: Parallel Synthesis Library Diverse Library of Analogs (Amides, Sulfonamides, Secondary/Tertiary Amines) Acylation->Library Sulfonylation->Library Alkylation->Library Screening Biological Screening (Binding Assays, Functional Assays) Library->Screening SAR_Data SAR Data Generation Screening->SAR_Data

Caption: SAR Exploration Workflow.

Experimental Protocols: From Building Block to Analog Library

The following protocols are provided as robust, field-proven methods. All procedures should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Boc Deprotection to Yield 1-(4-fluorophenyl)cyclobutan-1-amine

This procedure details the acid-catalyzed removal of the Boc protecting group, a critical first step in any SAR campaign.[8][11][12]

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the carbamate, initiating a cascade that releases the stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to liberate the free amine. Dichloromethane (DCM) is an excellent solvent for both the starting material and the intermediate, facilitating a homogenous reaction.

Caption: Mechanism of Acid-Mediated Boc Deprotection.

Methodology:

  • Reaction Setup: To a solution of tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add trifluoroacetic acid (TFA, 5.0-10.0 eq) dropwise at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up (Solvent Removal): Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and excess TFA.

  • Work-up (Neutralization): Re-dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(4-fluorophenyl)cyclobutan-1-amine, which can often be used in the next step without further purification.

Protocol 2: Parallel N-Acylation for Amide Library Synthesis

This protocol describes a standard amide coupling reaction, a cornerstone of SAR exploration, to generate a diverse set of amides from the key amine intermediate.[13]

Rationale: Amide bond formation is not spontaneous and requires activation of the carboxylic acid. Coupling reagents like EDCI (a carbodiimide) and HOBt react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA is used to scavenge the HCl produced during the reaction.

Methodology (for a single well in a 96-well plate):

  • Reagent Preparation: Prepare stock solutions of:

    • 1-(4-fluorophenyl)cyclobutan-1-amine (from Protocol 1) in a suitable anhydrous solvent (e.g., DMF or DCM).

    • A library of diverse carboxylic acids in the same solvent.

    • Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reaction: In a reaction vial or well, combine the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in the chosen solvent. Allow to stir for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add the solution of 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq) followed by DIPEA (2.0-3.0 eq).

  • Incubation: Seal the plate/vials and allow the reaction to proceed at room temperature overnight with agitation.

  • Work-up & Purification: The reaction mixtures can be worked up in parallel using liquid-liquid extraction plates or purified directly by mass-directed preparative HPLC to yield the final amide products.

Framework for Structure-Activity Relationship (SAR) Exploration

Systematic modification of the amine functionality allows for a comprehensive investigation of the SAR. The following table outlines common derivatization strategies and their potential impact on molecular properties, providing a logical framework for library design.

Modification TypeReagent ExampleResulting Functional GroupPotential Impact on Properties & SAR Rationale
Acylation Acetyl chloride, Benzoyl chlorideAcetamide, BenzamideProbes H-bond donor/acceptor capacity. Varies steric bulk near the core. Can modulate lipophilicity.
Sulfonylation Dansyl chloride, Methanesulfonyl chlorideSulfonamideIntroduces a strong H-bond acceptor (SO₂). The sulfonamide N-H is more acidic than an amide N-H. Often increases steric bulk significantly.
Reductive Amination Acetone, Cyclohexanone (+ NaBH(OAc)₃)N-isopropyl, N-cyclohexyl amineCreates secondary amines, adding lipophilic bulk while retaining H-bond donor capacity. Explores steric tolerance in the binding pocket.
Urea/Thiourea Formation Phenyl isocyanate, Methyl isothiocyanatePhenylurea, MethylthioureaIntroduces additional H-bond donors and acceptors. Can significantly alter geometry and polarity compared to amides.
Alkylation (Direct) Benzyl bromide, Methyl iodide (+ Base)N-benzyl, N,N-dimethyl amineGenerates secondary or tertiary amines. Tertiary amines lose H-bond donor capacity but can act as a basic center.

This systematic approach enables the generation of clear SAR data, guiding the iterative process of lead optimization by correlating specific structural changes to observed biological activity.[14][15][16]

References

  • tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate | C15H20BrNO2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. Google Patents.
  • tert-butyl ((1-(4-chloro-2-fluorophenyl)cyclobutyl)methyl)carbamate - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Application of Fluorine in Drug Design | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs | Bentham Science Publishers. Bentham Science. Available at: [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - ResearchGate. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Wiley Online Library. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. ResearchGate. Available at: [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations - ResearchGate. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC. DigitalCommons@TMC. Available at: [Link]

  • BOC Protection and Deprotection - BZ Chemical. BZ Chemical. Available at: [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Tetrazoles: A multi-potent motif in drug design - VU Research Repository. Victoria University Research Repository. Available at: [Link]

Sources

Method

Preparation of 1-(4-fluorophenyl)cyclobutylamine from its Boc-protected precursor

Application Note: Preparation of 1-(4-fluorophenyl)cyclobutylamine via Acid-Catalyzed Boc Deprotection Introduction & Strategic Rationale 1-(4-fluorophenyl)cyclobutylamine is a highly valuable, sterically hindered pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 1-(4-fluorophenyl)cyclobutylamine via Acid-Catalyzed Boc Deprotection

Introduction & Strategic Rationale

1-(4-fluorophenyl)cyclobutylamine is a highly valuable, sterically hindered pharmacophore utilized in the development of CNS therapeutics and rigidified building blocks. The synthesis of this primary amine typically proceeds through its Boc-protected precursor, tert-butyl (1-(4-fluorophenyl)cyclobutyl)carbamate.

Removing the tert-butoxycarbonyl (Boc) group from this α,α -disubstituted benzylic-like position requires careful consideration of reaction kinetics and product isolation. Because the cyclobutyl ring and the adjacent fluorophenyl group create a highly lipophilic and sterically congested microenvironment, the physical state of the resulting amine salt heavily depends on the chosen acid [1].

Mechanistic Pathway

The Boc group is robust against basic and nucleophilic conditions but highly labile to strong acids. The deprotection is initiated by the protonation of the carbamate carbonyl oxygen. The inductive effect of the protonated species triggers the fragmentation of the C–O bond, releasing a highly stable tert-butyl cation and a carbamic acid intermediate [2]. The carbamic acid spontaneously decarboxylates to release carbon dioxide gas, driving the reaction forward irreversibly to yield the free amine, which is immediately protonated to its salt form.

Mechanism A Boc-Amine B Protonated Carbamate A->B + H+ C t-Butyl Cation + Carbamic Acid B->C Fragmentation D Amine Salt + CO2 + Isobutene C->D Decarboxylation

Caption: Acid-catalyzed mechanistic pathway of Boc deprotection.

Causality Insight: The formation of the tert-butyl cation can sometimes lead to unwanted alkylation of electron-rich aromatic rings. However, the electron-withdrawing nature of the fluorine atom on the 4-fluorophenyl ring sufficiently deactivates the system, making the addition of cation scavengers (like anisole) generally unnecessary for this specific substrate [1].

Comparative Reagent Selection

The choice of acid dictates the isolation strategy. While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard, it often yields oily TFA salts for highly lipophilic amines [3]. Conversely, 4M HCl in 1,4-dioxane frequently yields highly crystalline hydrochloride salts that crash out of solution, providing a self-purifying system[1].

ParameterProtocol A: TFA in DCMProtocol B: 4M HCl in Dioxane
Acid Strength / Eq. 20–50% v/v (Large excess)5–10 equivalents
Reaction Kinetics Very fast (< 1 hour)Fast (30 min – 2 hours)
Product Form Oily Trifluoroacetate saltCrystalline Hydrochloride salt
Isolation Strategy Evaporation, freebasing requiredDirect filtration of precipitate
Scalability Good (but tedious liquid workup)Excellent (filtration-based)

Experimental Protocols

Workflow cluster_TFA Protocol A: TFA / DCM cluster_HCl Protocol B: HCl / Dioxane Start tert-butyl (1-(4-fluorophenyl) cyclobutyl)carbamate TFA_React 20-50% TFA in DCM (1-2 h, RT) Start->TFA_React HCl_React 4M HCl in Dioxane (0.5-2 h, RT) Start->HCl_React TFA_Workup Concentrate & Azeotrope (Yields oily TFA salt) TFA_React->TFA_Workup TFA_Freebase Wash with NaHCO3 Extract with DCM TFA_Workup->TFA_Freebase End 1-(4-fluorophenyl) cyclobutylamine TFA_Freebase->End HCl_Workup Precipitation & Filtration (Yields crystalline HCl salt) HCl_React->HCl_Workup HCl_Workup->TFA_Freebase If free base is needed HCl_Workup->End Direct use as salt

Caption: Comparative experimental workflows for Boc deprotection using TFA vs. HCl.

Protocol A: Deprotection using TFA in DCM (Free Base Isolation)

This method is ideal if the amine will be immediately coupled in the next synthetic step without requiring isolation of the intermediate salt.

  • Preparation : Dissolve tert-butyl (1-(4-fluorophenyl)cyclobutyl)carbamate in anhydrous DCM to achieve a 0.1 M concentration. Causality: Anhydrous conditions prevent competitive hydrolysis and keep the reaction homogeneous.

  • Acid Addition : Slowly add TFA to achieve a 20% to 50% (v/v) concentration. Causality: The large excess of TFA kinetically drives the protonation of the sterically shielded carbamate [1].

  • Monitoring : Stir at room temperature for 1–2 hours. Monitor via TLC (UV active) or LC-MS. Validation: The reaction is complete when the less polar Boc-amine spot disappears, replaced by a baseline spot corresponding to the highly polar amine salt.

  • Concentration : Remove volatiles in vacuo. Co-evaporate the resulting oily residue with toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA, effectively stripping residual acid that cannot be removed by simple vacuum evaporation [2].

  • Freebasing (Workup) : Redissolve the oily TFA salt in DCM. Wash with saturated aqueous NaHCO3​ until the aqueous layer pH is >8. Extract the aqueous layer twice with DCM. Causality: The basic wash neutralizes the TFA salt, partitioning the lipophilic free amine entirely into the organic phase.

  • Isolation : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield 1-(4-fluorophenyl)cyclobutylamine as a free base.

Protocol B: Deprotection using 4M HCl in Dioxane (Salt Isolation)

This method is highly recommended for this specific substrate, as it generates a stable, crystalline solid that is easy to store and weigh [3].

  • Preparation : Dissolve the Boc-protected amine in a minimal amount of anhydrous DCM or methanol (e.g., 1 mL per mmol).

  • Acid Addition : Add 5 to 10 equivalents of 4M HCl in 1,4-dioxane. Causality: Dioxane is a non-polar solvent. As the Boc group is cleaved, the resulting amine hydrochloride salt becomes highly insoluble in the reaction matrix.

  • Reaction & Precipitation : Stir at room temperature for 30 minutes to 2 hours. Validation: A white precipitate should begin to form within 15–30 minutes. The precipitation acts as a self-validating indicator of reaction progress and drives the reaction forward via Le Chatelier's principle.

  • Isolation : Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel. Causality: Diethyl ether acts as an anti-solvent, crashing out any remaining amine salt while keeping organic impurities (and the isobutylene byproduct) in solution [3].

  • Washing & Drying : Wash the filter cake with additional diethyl ether and dry under high vacuum to afford pure 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride.

Troubleshooting & Analytical Validation

  • Incomplete Conversion : If LC-MS shows a mixture of starting material and product, the steric bulk of the cyclobutyl ring may be hindering protonation. Solution: Increase the acid concentration or gently warm the reaction to 35°C. Alternatively, an oxalyl chloride/MeOH mediated deprotection can be utilized for highly recalcitrant substrates [4].

  • Oily HCl Salt : If Protocol B yields an oil instead of a solid, residual water or methanol may be present. Solution: Triturate the oil vigorously with cold diethyl ether or MTBE until a free-flowing powder forms.

References

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Boc De-protection Techniques and Practical Insights Source: Reddit Chempros Community URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (PMC) URL: [Link]

Application

Application Note: Catalytic Methods for Synthesizing tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Derivatives

Executive Summary The compound [1] is a highly valuable Boc-protected amine intermediate, frequently utilized in the drug development of cyclobutane-containing CNS therapeutics and monoamine reuptake inhibitors. This app...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1] is a highly valuable Boc-protected amine intermediate, frequently utilized in the drug development of cyclobutane-containing CNS therapeutics and monoamine reuptake inhibitors. This application note outlines a highly optimized, three-stage synthetic workflow. The pathway features a phase-transfer catalyzed (PTC) cyclobutanation, a sterically driven high-temperature hydrolysis, and an [2] employing [3] and 4-dimethylaminopyridine (DMAP)[4].

Mechanistic Rationale & Causality

As a self-validating synthetic system, every reagent choice in this pathway is dictated by the unique steric and electronic environment of the 1-arylcyclobutane core.

1.1. Phase-Transfer Catalyzed (PTC) Cyclobutanation Constructing the cyclobutane ring via the dialkylation of 4-fluorophenylacetonitrile traditionally requires highly reactive, pyrophoric bases (e.g., NaH) in strictly anhydrous media. By transitioning to a PTC system (NaOH / tetrabutylammonium bromide, TBAB), we create a self-regulating biphasic environment. The lipophilic TBAB cation transports the hydroxide ion into the organic phase to deprotonate the nitrile. The biphasic nature ensures that the highly exothermic dialkylation with 1,3-dibromopropane is controlled, suppressing intermolecular side reactions and eliminating the need for cryogenic cooling.

1.2. Sterically Hindered Hydrolysis Hydrolysis of the resulting 1-(4-fluorophenyl)cyclobutanecarbonitrile is notoriously difficult due to the severe steric shielding of the quaternary α -carbon. Standard aqueous basic conditions will stall at the primary amide intermediate. Therefore, a high-boiling solvent system (ethylene glycol, >190 °C) coupled with a vast excess of potassium hydroxide is required to thermodynamically drive the equilibrium forward to the carboxylic acid.

1.3. Organocatalytic Curtius Rearrangement The conversion of the carboxylic acid to the Boc-protected amine utilizes a modified [5]. DPPA safely generates the acyl azide in situ[3]. Thermal decomposition expels nitrogen gas, yielding an isocyanate intermediate. Crucially, the subsequent trapping of this sterically hindered isocyanate by the bulky tert-butanol is exceptionally sluggish[6]. To overcome this kinetic barrier, a catalytic amount of[4]. DMAP acts as a powerful nucleophilic organocatalyst, attacking the isocyanate to form a highly electrophilic N-acylpyridinium intermediate[7]. This intermediate rapidly reacts with tert-butanol, cleanly affording the tert-butyl carbamate and regenerating the DMAP catalyst[4]. Without DMAP, the prolonged reaction times lead to the degradation of the isocyanate into symmetric urea byproducts.

Pathway Visualization

SynthesisWorkflow A 4-Fluorophenylacetonitrile + 1,3-Dibromopropane B 1-(4-Fluorophenyl) cyclobutanecarbonitrile A->B PTC (NaOH, TBAB) Alkylation C 1-(4-Fluorophenyl) cyclobutanecarboxylic acid B->C KOH, Ethylene Glycol Hydrolysis D Acyl Azide Intermediate C->D DPPA, Et3N Activation E Isocyanate Intermediate D->E Heat (-N2) Curtius Rearrangement F tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate E->F t-BuOH, cat. DMAP Carbamoylation

Figure 1: Three-stage synthetic workflow and catalytic Curtius rearrangement pathway.

Self-Validating Experimental Protocols

Protocol A: PTC Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

Reagents : 4-Fluorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), TBAB (0.05 eq), 50% w/w aq. NaOH (5.0 eq), Toluene (0.5 M).

  • Charge a reactor with 4-fluorophenylacetonitrile, 1,3-dibromopropane, TBAB, and toluene.

  • Begin vigorous mechanical stirring (>400 rpm is crucial to maximize the interfacial surface area of the biphasic system).

  • Add 50% aq. NaOH dropwise over 30 minutes to maintain the internal temperature below 40 °C.

  • Heat the biphasic mixture to 60 °C and stir for 4 hours.

  • Self-Validation Checkpoint : Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material ( Rf​≈0.3 ) is entirely consumed, replaced by a distinct, less polar product spot ( Rf​≈0.6 ).

  • Separate the phases, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hydrolysis to 1-(4-Fluorophenyl)cyclobutanecarboxylic acid

Reagents : 1-(4-Fluorophenyl)cyclobutanecarbonitrile (1.0 eq), KOH pellets (4.0 eq), Ethylene Glycol (1.0 M).

  • Suspend the nitrile in ethylene glycol in a round-bottom flask equipped with a reflux condenser. Add KOH pellets.

  • Heat the mixture to 190 °C using a heating mantle for 12 hours.

  • Cool to room temperature. Dilute with distilled water (3 volumes) and extract twice with diethyl ether to remove unreacted organics and amide intermediates.

  • Self-Validation Checkpoint : Slowly acidify the aqueous layer with 6M HCl to pH 2. A thick white precipitate of the carboxylic acid will immediately form.

  • Filter the precipitate and dry under high vacuum. FT-IR spectroscopy will confirm success via the complete disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹).

Protocol C: DMAP-Catalyzed Curtius Rearrangement to Boc-Amine

Reagents : 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (1.2 eq), tert-Butanol (5.0 eq), DMAP (0.1 eq), anhydrous Toluene (0.2 M).

  • Dissolve the carboxylic acid in anhydrous toluene under an inert N₂ atmosphere.

  • Add triethylamine, followed by the dropwise addition of DPPA at room temperature.

  • Gradually heat the reaction to 80 °C.

  • Self-Validation Checkpoint 1 (Visual & Spectroscopic) : The formation of the acyl azide and its rearrangement to the isocyanate is visually confirmed by the steady bubbling of N₂ gas[2]. IR monitoring of a reaction aliquot will show a transient, intense isocyanate peak (~2250 cm⁻¹).

  • Once gas evolution ceases (approx. 2 hours), cool the mixture to 40 °C. Add tert-butanol and DMAP.

  • Stir at 60 °C for 2 hours.

  • Self-Validation Checkpoint 2 : IR monitoring will show the rapid and complete disappearance of the isocyanate peak (~2250 cm⁻¹) and the emergence of a carbamate carbonyl stretch (~1690 cm⁻¹)[6].

  • Quench with saturated aq. NaHCO₃, extract with EtOAc, dry, and purify via flash chromatography to isolate the target tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Quantitative Optimization Data

The necessity of the organocatalyst (DMAP) in Step 3 is demonstrated by the quantitative kinetic and yield data below. Relying solely on thermal conditions results in poor conversion and high byproduct formation due to the steric bulk of both the isocyanate and tert-butanol.

Catalyst Loading (DMAP)Reaction Time (Step 3)Isocyanate ConversionIsolated Yield (%)Primary Byproduct
0 mol% (Control) > 24 hoursIncomplete42%Symmetric Urea
5 mol% 6 hoursComplete78%Trace Urea
10 mol% 2 hoursComplete91%None detected
20 mol% 1.5 hoursComplete92%None detected

Table 1: Effect of DMAP loading on the carbamoylation of the 1-(4-fluorophenyl)cyclobutyl isocyanate intermediate with tert-butanol.

References

  • Wikipedia Contributors. "Curtius rearrangement." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem (via NIH/PMC). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53256541, tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate." PubChem. URL:[Link]

  • "Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP): A Mild and Efficient Synthesis of Amides." ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Welcome to the technical support guide for the synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of 1-(4-fluorophenyl)cyclobutanamine. Below, you will find a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and product purity.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability in various conditions and ease of removal under mild acidic conditions.[1] The target molecule, tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, is an important intermediate. Its synthesis, primarily through the reaction of 1-(4-fluorophenyl)cyclobutanamine with di-tert-butyl dicarbonate (Boc₂O), can present challenges related to reaction completion, byproduct formation, and purification. This guide provides expert insights and actionable solutions to enhance the efficiency and reproducibility of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Boc protection reaction?

A1: The reaction proceeds via nucleophilic attack of the primary amine of 1-(4-fluorophenyl)cyclobutanamine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms an unstable intermediate that subsequently breaks down to yield the stable N-Boc protected carbamate, along with tert-butanol and carbon dioxide as byproducts.[2][3] A base is often used to neutralize the acidic byproduct generated, driving the reaction forward.[4]

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in neutralizing the acidic byproducts of the reaction. A common choice is a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][4] The correct stoichiometry of the base is critical; an excess can sometimes lead to side reactions, while an insufficient amount will result in an incomplete reaction. For some substrates, inorganic bases like sodium bicarbonate in a biphasic system can also be effective.[5]

Q3: Can I use a catalyst for this reaction?

A3: For sterically hindered or electronically deactivated amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[6] DMAP acts by forming a more reactive intermediate with Boc₂O, thereby accelerating the rate of reaction. However, it should be used in catalytic amounts, as it can also promote side reactions if used in excess.

Q4: What are the best solvents for this synthesis?

A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[7] The choice of solvent often depends on the solubility of the starting amine. In some cases, using a protic co-solvent like methanol has been shown to accelerate the reaction rate for aromatic amines.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides targeted solutions.

Problem 1: Low or No Conversion of Starting Amine

  • Possible Cause A: Insufficient Reactivity of the Amine

    • Explanation: The 1-(4-fluorophenyl)cyclobutanamine, while generally reactive, might exhibit reduced nucleophilicity under certain conditions. Steric hindrance from the cyclobutyl group can also slow the reaction rate.

    • Suggested Solutions:

      • Increase Reaction Temperature: Gently heating the reaction mixture to 40-50°C can increase the reaction rate. However, monitor for potential byproduct formation at higher temperatures.[4][9]

      • Add a Catalyst: Introduce a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride.[6]

      • Optimize Stoichiometry: Ensure a slight excess of Boc₂O (1.1-1.2 equivalents) is used to drive the reaction to completion.[4]

  • Possible Cause B: Inadequate Base

    • Explanation: The reaction generates an acidic byproduct. Without a suitable base to neutralize it, the starting amine can become protonated, rendering it non-nucleophilic and halting the reaction.

    • Suggested Solutions:

      • Verify Base Stoichiometry: Use at least 1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA).[4]

      • Consider an Alternative Base: For specific cases, switching to a stronger, non-nucleophilic base or using an inorganic base like NaHCO₃ in an aqueous/organic biphasic system might be beneficial.[5]

  • Possible Cause C: Poor Solubility

    • Explanation: If the starting amine salt (e.g., hydrochloride) is used directly, its solubility in common aprotic organic solvents might be limited, leading to a slow, heterogeneous reaction.

    • Suggested Solutions:

      • Free-base the Amine: Before the reaction, perform a liquid-liquid extraction of the amine salt from a basic aqueous solution (e.g., with NaOH or NaHCO₃) into an organic solvent. Dry the organic layer and use the resulting solution of the free amine directly.[10]

      • Use a Solvent Mixture: A mixture of solvents, such as THF/water or dioxane/water, can improve the solubility of polar starting materials.[4]

Problem 2: Formation of Significant Impurities

  • Possible Cause A: Double Boc-Protection (N,N-di-Boc formation)

    • Explanation: Although less common with primary amines, using a large excess of Boc₂O and a strong base can sometimes lead to the formation of a di-Boc protected amine.

    • Suggested Solutions:

      • Control Stoichiometry: Carefully control the amount of Boc₂O used, typically between 1.05 and 1.1 equivalents.[4]

      • Monitor the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times after the starting material is consumed.

  • Possible Cause B: Side Reactions due to Excess Heat

    • Explanation: Elevated temperatures can sometimes promote decomposition of the Boc anhydride or other side reactions.[9]

    • Suggested Solutions:

      • Maintain Optimal Temperature: Conduct the reaction at room temperature or 0°C, especially if using a catalyst like DMAP.[4] If heating is necessary, do so gently and monitor for impurity formation.

Problem 3: Difficulties in Product Isolation and Purification

  • Possible Cause A: Product is an Oil or Gummy Solid

    • Explanation: Boc-protected amines can often be oils or low-melting solids that are difficult to crystallize.

    • Suggested Solutions:

      • Purification by Column Chromatography: If the product is not crystalline, purification via silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is typically effective.

      • Trituration/Recrystallization: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane or a mixture of ethyl acetate/hexane.[11] Seeding with a small crystal of pure product, if available, can also be effective.[12]

  • Possible Cause B: Emulsion during Aqueous Workup

    • Explanation: The presence of salts and the amphiphilic nature of the product can sometimes lead to emulsion formation during the extractive workup.

    • Suggested Solutions:

      • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]

      • Filtration: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.

Experimental Protocols

Protocol 1: Standard Boc Protection in Aprotic Solvent

  • Dissolution: Dissolve 1-(4-fluorophenyl)cyclobutanamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirring solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 1-4 hours.[7]

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization as needed.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Boc₂O (eq) 1.05 - 1.2A slight excess ensures complete conversion of the starting amine.
Base (eq) 1.2 - 1.5Neutralizes acidic byproducts to prevent amine protonation.
Temperature 0°C to Room Temp.Minimizes potential side reactions and decomposition.[4]
Concentration 0.1 - 0.5 MBalances reaction rate and solubility.

Visual Guides

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products Amine 1-(4-fluorophenyl)cyclobutanamine Product tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Amine->Product + Boc₂O Solvent, Base Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Byproducts t-BuOH + CO₂

Caption: General scheme for Boc protection.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed TLC_Check Analyze crude reaction by TLC/LC-MS Start->TLC_Check SM_Present Is starting amine the major spot? TLC_Check->SM_Present Impurity_Check Are there significant unidentified spots? SM_Present->Impurity_Check No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Rxn Side Reaction Occurred Impurity_Check->Side_Rxn Yes Workup_Loss Loss During Workup Impurity_Check->Workup_Loss No Action_Incomplete Increase temp./time Add catalyst (DMAP) Check reagent stoichiometry Incomplete_Rxn->Action_Incomplete Action_Side_Rxn Lower reaction temp. Control Boc₂O stoichiometry Verify base choice Side_Rxn->Action_Side_Rxn Action_Workup Optimize extraction pH Use brine to break emulsions Minimize transfers Workup_Loss->Action_Workup

Caption: Decision tree for troubleshooting low reaction yield.

References

  • ResearchGate. (2025, August 6). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]

  • Darnbrough, S., et al. (2001). an improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273–3280. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • PMC. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, September 2). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • PMC. (n.d.). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ACS Publications. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2017, April). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the deprotection of highly strained, be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges during the deprotection of highly strained, benzylic-like cyclobutylamine derivatives.

While the tert-butoxycarbonyl (Boc) group is a staple in amine protection, its removal from tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate presents unique mechanistic hurdles. Standard trifluoroacetic acid (TFA) protocols frequently result in catastrophic yield losses due to competing side reactions. This guide provides the mechanistic causality, quantitative data, and validated protocols required to optimize this transformation.

Mechanistic Insight: Why Standard Deprotection Fails

To solve the problem, we must first understand the structural vulnerabilities of the substrate. The 1-(4-fluorophenyl)cyclobutyl system is highly susceptible to two distinct degradation pathways under strongly acidic conditions:

  • The C-N Bond Cleavage Threat (Ring Expansion): The carbon attached to the amine is fully substituted and benzylic. Strong Brønsted acids (like TFA) can protonate the carbamate or the resulting free amine, triggering C-N bond heterolysis. This generates a 1-(4-fluorophenyl)cyclobutyl carbocation. To relieve approximately 26 kcal/mol of cyclobutane ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift to form a more stable cyclopentyl carbocation (ring expansion) or eliminates to form a cyclobutene derivative .

  • The tert-Butyl Cation Threat (Alkylation): Standard O-tBu cleavage generates a reactive tert-butyl cation ( -Bu ). Without adequate nucleophilic scavengers, this electrophile will attack the electron-rich regions of the molecule, leading to Friedel-Crafts alkylation of the 4-fluorophenyl ring or N-alkylation of the liberated amine .

Visualizing the Competing Pathways

BocDeprotection Start tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Acid Strong Acid (e.g., TFA) Protonation Start->Acid Desired Desired Amine: 1-(4-fluorophenyl)cyclobutylamine Acid->Desired O-tBu Cleavage tBu tert-Butyl Cation (Electrophile) Acid->tBu O-tBu Cleavage Cation 1-Arylcyclobutyl Cation (C-N Bond Cleavage) Acid->Cation C-N Cleavage (Strain Relief) Side1 Side Reaction 1: Friedel-Crafts Alkylation (+56 Da Adduct) tBu->Side1 No Scavenger Side2 Side Reaction 2: Ring Expansion / Elimination (Cyclopentyl Derivatives) Cation->Side2 1,2-Alkyl Shift

Reaction pathways during Boc deprotection highlighting desired cleavage vs. competing side reactions.

Quantitative Data: Evaluating Deprotection Systems

The choice of acid and solvent dictates the dominant reaction mechanism. Polar solvents with strong Brønsted acids favor pathways, exacerbating C-N cleavage. Transitioning to low-dielectric solvents or Lewis acids mitigates this.

Deprotection SystemScavengerTempMechanism BiasDesired Amine YieldMajor Side Reaction
50% TFA in DCM None25 °CBrønsted ( )< 40%Ring Expansion (>30%)
50% TFA in DCM TIPS (2 eq)25 °CBrønsted ( )~ 55%Ring Expansion (>30%)
4M HCl in Dioxane TIPS (2 eq)25 °CBrønsted (Ion-pair)> 85%Minimal (<5%)
TMSOTf / 2,6-Lutidine None0 °C to RTLewis Acid> 90%None Detected

Optimized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol A: The Lewis Acid Approach (Highly Recommended)

Mechanistic Rationale: This method completely bypasses Brønsted acid-catalyzed C-N cleavage. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid to selectively activate the carbamate oxygen, forming a silyl carbamate intermediate that is safely hydrolyzed during the aqueous workup .

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N or Ar).

  • Base Addition: Add 2,6-lutidine (2.0 eq). The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile while effectively neutralizing any trace protic acid generated in situ.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Activation: Dropwise add TMSOTf (1.5 eq). Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.

  • Self-Validating Quench: Carefully add methanol (5.0 eq) to quench excess TMSOTf, followed immediately by saturated aqueous NaHCO . Causality note: This dual-quench ensures the silyl carbamate is fully hydrolyzed to the free amine while preventing runaway acidity during solvent evaporation.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure to yield the free amine.

Protocol B: The Low-Dielectric Brønsted Approach

Mechanistic Rationale: 1,4-Dioxane possesses a very low dielectric constant ( ). This non-polar environment disfavors the charge separation required for -type C-N bond cleavage, forcing a more concerted deprotection mechanism and suppressing ring expansion .

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane.

  • Scavenger Addition: Add triisopropylsilane (TIPS, 2.0 eq) to act as an irreversible hydride donor, permanently trapping the generated tert-butyl cation as isobutane.

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in dioxane (10.0 eq of HCl).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor strictly via LC-MS to prevent over-exposure to acidic conditions.

  • Isolation: Concentrate the mixture under a gentle stream of N . Co-evaporate with toluene (3x) to azeotropically remove residual HCl and dioxane. Triturate the resulting residue with cold diethyl ether to precipitate the pure 1-(4-fluorophenyl)cyclobutylamine hydrochloride salt.

Troubleshooting Workflow & FAQs

Workflow Issue Issue Detected: Low Yield / Impurities CheckMass Check LC-MS Data Issue->CheckMass Mass56 Mass =[M+56]+ CheckMass->Mass56 t-Butylation Mass17 Mass = [M-17]+ or [M+18]+ CheckMass->Mass17 C-N Cleavage Sol1 Add Scavengers (TIPS, H2O, Thioanisole) Mass56->Sol1 Sol2 Switch to Lewis Acid (TMSOTf / Lutidine) Mass17->Sol2

Decision matrix for troubleshooting Boc deprotection based on LC-MS impurity profiling.

Frequently Asked Questions

Q1: My LC-MS shows a major byproduct with a mass of[M-17] (loss of NH ) or [M+18] relative to the desired amine. What is happening? A1: This is the hallmark of C-N bond cleavage. The highly stable 1-(4-fluorophenyl)cyclobutyl cation has formed and subsequently eliminated a proton to form a cyclobutene/cyclopentene derivative ([M-17] ), or it has undergone ring expansion and trapped water during the workup to form a cyclopentanol derivative ([M+18] ). You must abandon TFA and switch to Protocol A (TMSOTf/Lutidine) to prevent carbocation formation at the 1-position.

Q2: I am observing a +56 Da mass adduct on my desired product. How do I stop this? A2: A +56 Da shift is the classic signature of Friedel-Crafts tert-butylation on your aromatic ring, or N-alkylation of the amine. This occurs when the tert-butyl cation is not adequately quenched. If you are using Protocol B, ensure you are adding at least 2.0 equivalents of TIPS. Alternatively, Protocol A inherently minimizes the generation of free tert-butyl cations.

Q3: Why can't I just use TFA/DCM if I add a large excess of scavengers? A3: Scavengers (like TIPS or anisole) only trap the tert-butyl cation; they do absolutely nothing to prevent the primary amine from undergoing C-N bond heterolysis. Because TFA is a strong acid in a relatively polar medium (DCM), the thermodynamic drive to relieve cyclobutane ring strain via carbocation formation will outcompete the deprotection, destroying your compound regardless of scavenger presence.

References

  • Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes. The Journal of Organic Chemistry (ACS Publications). Discusses the ring expansion mechanisms of cyclobutylmethyl carbenium ions.[Link]

  • The Chemistry and Biology of the Tetrodotoxin Natural Product Family. ChemRxiv / NIH. Highlights the application of mild Boc deprotection using TMSOTf and 2,6-lutidine to preserve sensitive functional groups.[Link]

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing). Analyzes the mechanistic impact of solvent dielectric constants (e.g., HCl in dioxane) on Boc deprotection pathways.[Link]

Troubleshooting

Technical Support Center: Effective Purification of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Welcome to the technical support center for the purification of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who req...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for subsequent synthetic steps. We will explore common challenges and provide robust, field-tested solutions in a direct question-and-answer format, explaining the scientific principles behind each recommendation.

Compound Profile: At a Glance

Understanding the physicochemical properties of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is the first step in designing an effective purification strategy. The bulky, non-polar tert-butoxycarbonyl (Boc) group and the fluorophenyl ring dominate the molecule's character, rendering it largely non-polar.

PropertyValueSignificance for Purification
Molecular Formula C₁₅H₂₀FNO₂Provides the elemental composition.
Molecular Weight 265.33 g/mol [1][2]Relevant for characterization and calculating molar equivalents.
Appearance Typically a white solid or oilThe physical state of the crude product is a key factor in choosing between recrystallization and chromatography.
Polarity Relatively non-polarInfluences solubility in various organic solvents, guiding the choice of systems for recrystallization and chromatography.
Key Functional Groups Carbamate (Boc-group), Phenyl FluorideThe carbamate group can be sensitive to harsh acidic or basic conditions.[3] The overall structure is stable to typical purification conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate?

A1: Impurities typically originate from the starting materials or side reactions during its synthesis. The synthesis of Boc-protected amines involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4][5] Common impurities include:

  • Unreacted 1-(4-fluorophenyl)cyclobutanamine: The starting amine is more polar than the product.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): A non-polar reagent used in excess.

  • tert-Butanol: A byproduct of the Boc-protection reaction.

  • Byproducts from side reactions: Depending on the synthetic route, these could include small amounts of ureas if the starting amine is contaminated.

Q2: My crude product is a thick oil that refuses to solidify. How can I purify it?

A2: This is a very common issue with Boc-protected compounds, which often have low melting points or exist as amorphous solids.[6]

  • Forgo Recrystallization (Initially): If the product is an oil, direct recrystallization is not feasible. Flash column chromatography is the preferred method for purifying oily products.

  • Induce Crystallization: If you require a solid for ease of handling, you can attempt to induce crystallization from the purified oil. This can sometimes be achieved by dissolving the oil in a minimal amount of a non-polar solvent (like hexane or diethyl ether) and storing it at low temperatures (-20°C) for an extended period. Adding a seed crystal, if available, can be highly effective.[7][8]

Q3: Which purification technique should I choose: recrystallization or column chromatography?

A3: The choice depends on the purity and physical state of your crude product. The following decision tree provides a general guideline.

Purification_Decision_Tree Start Assess Crude Product IsSolid Is the product a solid? Start->IsSolid IsHighPurity Is TLC/NMR showing >90% purity? IsSolid->IsHighPurity Yes Column Flash Column Chromatography IsSolid->Column No (It's an oil) Recrystallize Recrystallization IsHighPurity->Recrystallize Yes IsHighPurity->Column No End Pure Product Recrystallize->End Reassess Re-evaluate Purity Post-Chromatography Column->Reassess Reassess->End

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solids, relying on differences in solubility between the product and impurities in a given solvent system at different temperatures.

Issue 1: My compound "oils out" instead of forming crystals upon cooling.

  • Causality: "Oiling out" occurs when the saturated solution is cooled below the melting point of the impure compound. The product separates as a liquid phase because the concentration of impurities lowers its melting point. Rapid cooling exacerbates this issue.[6]

  • Solution & Optimization:

    • Re-heat the Solution: Add a small amount of the "good" solvent (the one it's more soluble in) until the oil redissolves completely.[6]

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool or paper towels. Once at room temperature, transfer it to a refrigerator (4°C), and only then to a freezer (-20°C). Slow cooling allows for the ordered lattice formation required for crystallization.[6]

    • Use a Different Solvent System: The chosen solvent may be too good. A solvent system where the compound has slightly lower solubility at high temperatures might be more effective. Experiment with different ratios of a polar solvent (e.g., ethyl acetate) and a non-polar anti-solvent (e.g., hexane).

Issue 2: I'm getting very low recovery of my product after filtration.

  • Causality: This usually means either too much solvent was used, or the product has significant solubility in the solvent even at low temperatures.

  • Solution & Optimization:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small additions.

    • Evaporate Excess Solvent: If you suspect too much solvent was added, gently heat the solution and evaporate some of the solvent to re-saturate it. Then, attempt the slow cooling process again.

    • Choose a Better Anti-Solvent: Ensure the "poor" solvent you use for washing the collected crystals (e.g., cold hexane) is one in which your product is virtually insoluble.

    • Chill Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath for at least 20-30 minutes before vacuum filtration to maximize precipitation.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse purification technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

Issue 1: My product is co-eluting with an impurity.

  • Causality: The polarity of the mobile phase is too high, causing both the product and the impurity to travel up the column too quickly without sufficient interaction with the silica gel. Alternatively, the impurity may have a very similar polarity to your product.[3]

  • Solution & Optimization:

    • Decrease Mobile Phase Polarity: The most common mobile phase for a compound like this is a mixture of hexanes and ethyl acetate. Decrease the proportion of the more polar solvent (ethyl acetate). For example, if you are using 20% ethyl acetate in hexanes, try 10% or 15%. Use thin-layer chromatography (TLC) to screen for the optimal solvent system that gives good separation (a difference in Rf values of at least 0.2).[3]

    • Consider a Different Solvent System: Sometimes, adding a small amount of a third solvent can improve separation. For example, a system of dichloromethane/hexanes might offer different selectivity.

    • Column Dimensions: Use a longer, narrower column for difficult separations. A good rule of thumb is a length-to-diameter ratio of at least 10:1.

Issue 2: The product spots are streaking or "tailing" on my TLC plate and column.

  • Causality: Tailing is often caused by overloading the column or by acidic/basic functional groups in the compound strongly interacting with the silica gel. While our target molecule is neutral, residual acidic or basic impurities can cause this phenomenon.

  • Solution & Optimization:

    • Reduce the Amount Loaded: Do not overload the column. A general guideline is to load 1-5% of crude material relative to the weight of the silica gel.[3]

    • Dry Loading/Pre-adsorption: Instead of dissolving the crude product in solvent and loading it directly, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique results in a much sharper band and better separation.[3]

    • Add a Modifier: If trace acidic impurities are suspected, adding 0.1-1% triethylamine to the mobile phase can neutralize active sites on the silica gel and improve peak shape. Conversely, if basic impurities are the issue, a small amount of acetic acid can be used, though this is less common for carbamates.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid with >90% purity.

  • Solvent Selection: In a small test tube, test solvent pairs. A good starting point is ethyl acetate ("good" solvent) and hexanes ("poor" solvent). Find a ratio that dissolves the compound when hot but causes it to precipitate when cool.

  • Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating gently (e.g., on a 40-50°C hotplate) and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., hexanes) dropwise while swirling until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of the "good" solvent to make it clear again.[6]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in a 4°C refrigerator for several hours, then in a -20°C freezer for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent (hexanes) to remove any soluble impurities clinging to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the recommended method for oily or highly impure products.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup TLC 1. TLC Analysis (e.g., 15% EtOAc/Hex) Pack 2. Pack Column (Slurry in mobile phase) TLC->Pack Load 3. Dry Load Sample (Pre-adsorb on SiO₂) Pack->Load Elute 4. Elute with Mobile Phase (Apply positive pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry

Caption: Standard workflow for flash column chromatography.

  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point for this compound is 10-20% ethyl acetate in hexanes. The ideal Rf value for the product should be between 0.25 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow it to pack evenly under gravity, then gently apply pressure to create a firm, flat bed.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane. Add ~1-2 g of silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed.

  • Elution: Fill the column with the mobile phase and apply gentle positive pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Place the resulting product under high vacuum to remove any residual solvent.

By following these guidelines and troubleshooting steps, you can effectively purify tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate to the high degree of purity required for your research and development needs.

References

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Chrom8 int. (n.d.). CARBAMATE PESTICIDE ANALYSIS COLUMNS. Retrieved from [Link]

  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link]

  • Google Patents. (1985, August 28). Carbamate compounds, compositions and method of making the same.
  • MySkinRecipes. (n.d.). tert-butyl ((1-(4-chloro-2-fluorophenyl)cyclobutyl)methyl)carbamate. Retrieved from [Link]

  • ACS Publications. (2012, September 10). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

Sources

Optimization

Overcoming steric hindrance in reactions with tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

Technical Support Center: Troubleshooting Steric Hindrance in tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Reactions Overview Working with tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate requires specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Steric Hindrance in tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Reactions

Overview

Working with tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate requires specialized synthetic strategies. The target amine is located on a quaternary carbon, locked within a cyclobutane ring, and flanked by a bulky 4-fluorophenyl group. This extreme steric congestion physically shields the nitrogen atom, leading to failed N-alkylations, sluggish Boc deprotections, and poor amide coupling yields. This guide provides field-proven, self-validating protocols to overcome these kinetic barriers.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why do standard N-alkylation conditions (e.g., alkyl halides, K2CO3, DMF) fail to alkylate this Boc-protected amine? A1: The failure is fundamentally a kinetic issue driven by steric shielding. The bulky tert-butyloxycarbonyl (Boc) group, combined with the splayed trajectory of the 4-fluorophenyl and cyclobutane substituents, creates a "steric umbrella" over the nitrogen's lone pair [1]. This prevents the nucleophilic attack on standard alkyl halides. The Fix: To overcome this activation energy barrier, you must transition from standard halides to highly electrophilic alkyl triflates. Additionally, use strong, non-nucleophilic bases (like KHMDS or NaH) to fully deprotonate the carbamate, paired with elevated temperatures to force the reaction [2].

Q2: My Boc deprotection using 20% TFA in DCM at room temperature is incomplete even after 24 hours. How can I drive this to completion? A2: The cleavage of the Boc group by trifluoroacetic acid (TFA) relies on the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl cation [3]. In highly hindered systems like 1-(4-fluorophenyl)cyclobutanamine derivatives, the approach of the solvated acid is restricted, and the conformational shift required to expel the bulky leaving group is energetically disfavored at room temperature. The Fix: You have two authoritative options:

  • Thermal/Microwave Activation: Use neat TFA or 50% TFA/DCM under microwave irradiation at 60 °C for 30 minutes [4]. The thermal energy overcomes the steric penalty of the transition state.

  • Lewis Acid Activation: Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine. The highly oxophilic silicon atom coordinates to the carbamate oxygen much faster than a bulky solvated proton, driving the formation of a silyl carbamate intermediate that readily decomposes upon aqueous workup.

Q3: After successful deprotection, I cannot couple the free 1-(4-fluorophenyl)cyclobutan-1-amine to my carboxylic acid using EDC/HOBt. What is the alternative? A3: Even after removing the Boc group, the free amine remains attached to a highly congested quaternary center. Standard coupling agents like EDC/HOBt form active esters (e.g., OBt esters) that are too bulky to be attacked by this buried nitrogen. The Fix: Shift to coupling agents that form smaller, highly reactive intermediates. Converting the carboxylic acid to an acid chloride (generated in situ with oxalyl chloride/DMF) is the most robust method. Alternatively, use uronium-based coupling reagents like HATU with a sterically unhindered base like N,N-Diisopropylethylamine (DIPEA).

Part 2: Quantitative Data & Condition Comparison

The following table summarizes the quantitative efficiency of various Boc deprotection conditions for highly hindered quaternary amines based on literature precedents and empirical data [4] [5].

Deprotection ConditionReagents & SolventsTemp (°C)TimeConversion (%)Impurity Profile
Standard Acidic 20% TFA in DCM2524 h< 30%Low (mostly unreacted SM)
Concentrated Acidic Neat TFA2512 h60 - 70%Moderate (t-butyl alkylation)
Microwave Assisted 50% TFA in DCM60 (MW)30 min> 95%Low (clean conversion)
Lewis Acid Mediated TMSOTf, 2,6-Lutidine, DCM0 to 252 h> 98%Very Low (highly selective)
Thermal (Flow) Methanol (No Acid)24030 min~ 88%Moderate (thermal degradation)

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes built-in quality control checks (e.g., TLC monitoring, color changes) to verify the reaction is proceeding correctly.

Protocol A: Lewis Acid-Mediated Boc Deprotection (TMSOTf Method)

This method is preferred for acid-sensitive substrates or when standard TFA fails due to extreme steric bulk.

  • Preparation: Dissolve tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 eq) via syringe. Validation: The solution should remain clear and colorless.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add TMSOTf (2.0 eq) over 5 minutes. Causality: 2,6-lutidine is sterically hindered and will not react with TMSOTf, ensuring the Lewis acid selectively activates the carbamate oxygen.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The bulky starting material spot (UV active) should disappear, replaced by a baseline spot (the silylated amine salt).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The resulting free amine can be used directly in the next step.

Protocol B: Amide Coupling of the Hindered Free Amine (HATU Method)

Use this protocol to couple the resulting 1-(4-fluorophenyl)cyclobutan-1-amine to a carboxylic acid.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Validation: The solution will typically turn a pale yellow color, indicating the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add the free 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq) dissolved in a minimal amount of DMF.

  • Heating (Critical Step): Due to the quaternary center, heat the reaction to 50 °C for 12 hours. Causality: Room temperature coupling will stall at <50% conversion. Thermal energy is required to force the bulky amine into the reactive trajectory of the active ester.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl (aq) (3x) to remove DMF, followed by saturated NaHCO3 and brine. Dry and concentrate.

Part 4: Visualizing the Workflows

G Start tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Q1 N-Alkylation Start->Q1 Q2 Boc Deprotection Start->Q2 Alk_Prob Issue: Steric Shielding Blocks Electrophile Q1->Alk_Prob Deprot_Prob Issue: Acid Exclusion Slows Cleavage Q2->Deprot_Prob Alk_Sol Solution: KHMDS + Alkyl Triflates + Heat Alk_Prob->Alk_Sol Optimize Deprot_Sol1 Solution A: Neat TFA + Microwave (60°C) Deprot_Prob->Deprot_Sol1 Thermal Deprot_Sol2 Solution B: TMSOTf + 2,6-Lutidine Deprot_Prob->Deprot_Sol2 Lewis Acid FreeAmine Free Amine: 1-(4-fluorophenyl) cyclobutan-1-amine Deprot_Sol1->FreeAmine Deprot_Sol2->FreeAmine Coup_Prob Issue: Quaternary Center Blocks Active Ester FreeAmine->Coup_Prob Amide Coupling Coup_Sol Solution: HATU or Acid Chlorides Coup_Prob->Coup_Sol Reactive Reagents

Workflow for troubleshooting steric hindrance in 1-(4-fluorophenyl)cyclobutyl derivatives.

Mechanism BocAmine Hindered Boc-Amine Silylated Silylated Carbamate Intermediate BocAmine->Silylated + TMSOTf TMSOTf TMSOTf (Lewis Acid) TMSOTf->Silylated Isobutylene Isobutylene + TMS-Carbamate Silylated->Isobutylene - t-Butyl Cation FreeAmine Free Amine + CO2 Isobutylene->FreeAmine Aqueous Workup

Logical pathway of Lewis acid-mediated Boc deprotection using TMSOTf.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at:[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at:[Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity (PubMed). Available at:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate . The synthesis of this sterically hindered, fluorinated carbamate relies heavily on highly reactive intermediates. Moisture contamination is the single largest point of failure in this workflow.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols. We will focus on the two most moisture-vulnerable stages of the precursor synthesis: the Grignard-mediated cyclobutanol formation and the Boc-protection of the amine precursor .

Synthetic Workflow & Vulnerability Mapping

Before troubleshooting, we must map the exact points where protic interference (moisture) derails the synthesis.

Workflow SM 4-Fluorobromobenzene + Mg Turnings Grignard 4-Fluorophenylmagnesium Bromide SM->Grignard THF, Reflux (Moisture Sensitive) Intermediate 1-(4-Fluorophenyl) cyclobutanol Grignard->Intermediate Cyclobutanone (Moisture Sensitive) Amine 1-(4-Fluorophenyl) cyclobutanamine Intermediate->Amine Ritter Rxn & Hydrolysis Product tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate Amine->Product Boc2O, Et3N (Moisture Sensitive)

Caption: Synthetic workflow for tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate highlighting sensitive steps.

Module 1: Grignard Addition (Precursor Synthesis)

The foundational step involves generating 4-fluorophenylmagnesium bromide and reacting it with cyclobutanone. The carbon-magnesium bond is highly polarized, rendering the carbon atom both a potent nucleophile and a strong base (pKa ≈ 50)[1].

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 4-fluorobromobenzene won't initiate. What is the mechanistic cause, and how do I fix it? A1: Initiation failure is typically caused by two factors: moisture quenching the trace amounts of active Grignard reagent formed, or a passivated magnesium oxide (MgO) layer on the metal turnings[2]. Water reacts instantaneously with the Grignard reagent to form fluorobenzene and insoluble magnesium hydroxide salts[1]. Solution: Mechanically stir the dry turnings under argon to abrade the oxide layer, or use a chemical entrainer like 1,2-dibromoethane. 1,2-dibromoethane reacts aggressively with Mg, etching the surface and releasing ethylene gas, which exposes fresh, highly reactive metal[3].

Q2: How can I visually and analytically validate the integrity of my Grignard reagent before adding cyclobutanone? A2: Visual inspection is your first diagnostic tool. A healthy Grignard solution should be clear to slightly cloudy and pale brown[1]. If the solution has turned milky white, it indicates severe decomposition due to moisture exposure[1]. For analytical validation, do not rely on assumption; titrate a small aliquot using iodine and lithium chloride in THF to determine the exact active molarity before proceeding.

Quantitative Data: Impact of Moisture

The presence of even trace amounts of water significantly impacts the yield of the Grignard reaction. The table below illustrates the causal relationship between water concentration and reaction failure[1].

Water Contamination (ppm)Visual IndicatorImpact on ExothermEstimated Yield LossPrimary Byproduct
< 10 ppm Clear to pale brownSmooth, sustained exotherm< 5%Trace fluorobenzene
50 ppm Slightly cloudySluggish initiation20-30%Fluorobenzene
100 ppm Milky white precipitateNoticeable decrease in heat40-60%Significant fluorobenzene
> 200 ppm Heavy white sludgeFails to initiate> 80%Unreacted starting material
Self-Validating Protocol: Anhydrous Grignard Addition

This protocol utilizes Schlenk line techniques to ensure absolute moisture exclusion[4],[5].

  • Apparatus Preparation (The Schlenk Cycle): Assemble a 3-neck flask with a reflux condenser and dropping funnel. Connect to a Schlenk line. Flame-dry the apparatus under dynamic vacuum (0.1 mmHg) using a heat gun until all condensation evaporates. Causality: Heat provides the energy required to desorb microscopic water molecules bound to the silica surface of the glass. Backfill with Argon. Repeat this vacuum/Argon cycle three times[4].

  • Magnesium Activation: Add 1.2 equivalents of Mg turnings. Add a single crystal of iodine. Validation Checkpoint: The disappearance of the purple iodine color upon gentle heating confirms the chemical etching of the MgO layer, indicating the metal is ready[2].

  • Initiation: Add 5% of the 4-fluorobromobenzene solution in anhydrous THF. Validation Checkpoint: Observe the reaction for 5-10 minutes. A localized boiling of the THF and a warm flask (thermal cue) validate successful initiation[3]. Do not add the remaining halide until this is confirmed.

  • Electrophile Addition: Once the Grignard is fully formed and titrated, cool to 0°C. Add cyclobutanone dropwise. Causality: Cooling prevents side reactions like enolization of the cyclobutanone, forcing the desired nucleophilic addition to the carbonyl.

Module 2: Boc-Protection of the Amine Precursor

Once the 1-(4-fluorophenyl)cyclobutanamine precursor is synthesized, it must be protected using Di-tert-butyl dicarbonate (Boc2O). While less sensitive than a Grignard reagent, Boc2O is highly susceptible to hydrolysis.

BocPathway Boc2O Boc2O (Di-tert-butyl dicarbonate) Product Target Carbamate (Desired Product) Boc2O->Product Nucleophilic Attack by Amine Byproduct t-BuOH + CO2 (Reagent Depletion) Boc2O->Byproduct Hydrolysis (Side Reaction) Amine 1-(4-Fluorophenyl) cyclobutanamine Amine->Product Water H2O (Moisture Contamination) Water->Byproduct

Caption: Competing nucleophilic pathways during Boc-protection in the presence of moisture.

Frequently Asked Questions (FAQs)

Q3: I am observing vigorous bubbling immediately upon adding Boc2O, and my reaction stalls at 50% conversion. Why? A3: The bubbling is carbon dioxide (CO2) gas. Water in your solvent or wet amine precursor is acting as a competing nucleophile. Hydrolysis of Boc2O generates unstable mono-tert-butyl carbonate, which rapidly decarboxylates into CO2 and tert-butanol. This permanently consumes your reagent, leaving unreacted amine.

Q4: How do I ensure complete conversion without using a massive excess of Boc2O? A4: You must aggressively dry the 1-(4-fluorophenyl)cyclobutanamine precursor. Amines are hygroscopic and readily absorb atmospheric moisture. Azeotropic distillation with dry toluene prior to the reaction is the most effective method to remove bound water.

Troubleshooting Boc-Protection
ObservationMechanistic Root CauseCorrective Action
Vigorous early bubbling Rapid Boc2O hydrolysis by bulk water.Discard; rigorously dry the amine over Na2SO4 and use freshly distilled DCM/THF.
Reaction stalls at ~70% Reagent depletion due to trace moisture.Add an additional 0.3 eq of Boc2O and 0.5 eq of Triethylamine (Et3N).
Multiple TLC spots Formation of urea byproducts (if amine attacks an isocyanate intermediate).Ensure strict temperature control (0°C to RT) to favor direct carbamate formation.
Self-Validating Protocol: Moisture-Free Boc Protection
  • Amine Desiccation: Dissolve 1-(4-fluorophenyl)cyclobutanamine in anhydrous toluene and concentrate under reduced pressure. Causality: Toluene forms a low-boiling azeotrope with water, effectively stripping residual moisture from the hygroscopic amine during evaporation.

  • Anhydrous Setup: Dissolve the dried amine in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of anhydrous Triethylamine (Et3N). Cool to 0°C.

  • Reagent Addition: Add Boc2O (1.1 equivalents) dropwise as a solution in DCM. Validation Checkpoint: A lack of immediate, vigorous bubbling validates that the system is dry. Mild gas evolution over time is normal as the reaction proceeds.

  • Reaction Monitoring: Allow to warm to room temperature. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). Confirm the product structure via IR spectroscopy; the disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong, sharp carbamate C=O stretch at ~1700 cm⁻¹ definitively validates the formation of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

References

  • Scribd. "Grignard Reaction Deep Dive." Available at: [Link]

  • ACS Publications. "An Illustrated Guide to Schlenk Line Techniques." Organometallics. Available at:[Link]

  • Chemistry LibreTexts. "Guides: The Schlenk Line." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate and Its Cyclopropyl Analog

An Objective Comparison for Drug Development Professionals Introduction In modern medicinal chemistry, the incorporation of small, strained carbocycles like cyclobutane and cyclopropane is a well-established strategy for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Drug Development Professionals

Introduction

In modern medicinal chemistry, the incorporation of small, strained carbocycles like cyclobutane and cyclopropane is a well-established strategy for optimizing the pharmacological properties of drug candidates.[1][2] These rings introduce conformational rigidity, influence metabolic stability, and can enhance binding potency by exploring unique vector spaces within a target's active site.[3][4] This guide presents a direct comparison of the chemical reactivity of two structurally related building blocks: tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate and its cyclopropyl analog.

Understanding the nuanced differences in their reactivity is paramount for researchers in drug development. These differences, rooted in fundamental principles of physical organic chemistry, directly impact decisions in route scouting, stability testing, and predicting metabolic fate. This document provides an objective analysis supported by foundational data and detailed experimental protocols to guide the strategic application of these valuable synthons.

Theoretical Framework: The Decisive Role of Ring Strain

The primary determinant of the divergent reactivity between cyclobutyl and cyclopropyl systems is the inherent ring strain within the alicyclic framework. This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions.[5][6]

  • Cyclopropane: The C-C-C bond angles in a planar cyclopropane ring are compressed to 60°, resulting in significant angle strain.[6][7] This forces the C-C bonding orbitals to bend outwards, imparting a degree of 'π-character' to the bonds and making them weaker and more reactive than typical alkane C-C bonds.[3][4] The ring strain energy of cyclopropane is approximately 27.5 kcal/mol.[8]

  • Cyclobutane: While still significantly strained, cyclobutane is more stable than cyclopropane. It adopts a puckered or "folded" conformation to relieve some torsional strain, resulting in C-C-C bond angles of about 88°.[1] Its ring strain energy is approximately 26.3 kcal/mol.[5][6][8]

This seemingly small difference in strain energy (≈1.2 kcal/mol) is sufficient to create a significant divergence in chemical behavior, particularly in reactions where the ring integrity is challenged.

G cluster_cyclopropane Cyclopropyl Derivative cluster_cyclobutane Cyclobutyl Derivative CP_Strain High Ring Strain (~27.5 kcal/mol) CP_Bonds Weaker, π-like C-C Bonds CP_Strain->CP_Bonds leads to CP_Reactivity Susceptible to Ring-Opening CP_Bonds->CP_Reactivity results in CB_Reactivity Ring is Generally Inert CB_Strain Moderate Ring Strain (~26.3 kcal/mol) CB_Bonds Stronger C-C Bonds CB_Strain->CB_Bonds leads to CB_Bonds->CB_Reactivity results in

Caption: Logical relationship between ring strain and resultant chemical reactivity.

Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences between the two rings manifest in several key reactions relevant to drug synthesis and metabolism.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group, typically removed under acidic conditions.[9][10] For both the cyclobutyl and cyclopropyl derivatives, this reaction proceeds via protonation of the carbamate carbonyl followed by the loss of the tert-butyl cation to generate isobutylene and carbon dioxide.

The reactivity in this specific transformation is primarily governed by the stability of the Boc group itself and is less influenced by the adjacent carbocycle. Therefore, both derivatives are expected to undergo deprotection under similar, standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) with comparable reaction kinetics. The choice of one over the other would not typically be dictated by the ease of this specific deprotection step.

Susceptibility to Ring-Opening

This is where the most significant difference in reactivity is observed. The high ring strain of the cyclopropyl group makes it behave somewhat like an alkene, rendering it susceptible to ring-opening reactions, particularly under electrophilic or hydrogenolytic conditions.[8][11]

  • Cyclopropyl Derivative: Can undergo ring-opening upon treatment with strong acids, electrophiles (e.g., Br₂), or under catalytic hydrogenation conditions, which can be an undesirable side reaction during other synthetic steps.[11]

  • Cyclobutyl Derivative: The cyclobutane ring is significantly more robust and generally inert to the conditions that would cleave a cyclopropane ring.[1] It behaves like a typical cycloalkane and does not readily undergo ring-opening, providing greater stability throughout a synthetic sequence.

Metabolic Stability

For drug development professionals, understanding metabolic fate is critical. The cyclopropyl and cyclobutyl moieties exhibit distinct metabolic profiles.

  • Cyclopropyl Derivative: The C-H bonds of a cyclopropyl ring are generally strong, which can confer metabolic stability.[2][12] However, when attached directly to a heteroatom like nitrogen (as in a cyclopropylamine), the ring can be a site of metabolic activation. Cytochrome P450 enzymes, particularly CYP1A2, can mediate the oxidation of the cyclopropylamine moiety, leading to reactive ring-opened intermediates that can form covalent adducts with proteins.[12]

  • Cyclobutyl Derivative: The cyclobutyl ring is often incorporated into drug candidates specifically to enhance metabolic stability.[1] It is less prone to the specific P450-mediated ring-opening seen with cyclopropylamines. A study on fentanyl analogs showed that as the alicyclic ring size increased from cyclopropyl to cyclohexyl, the extent of N-dealkylation decreased in favor of oxidation on the ring itself.[13][14] The cyclobutyl ring provides a three-dimensional scaffold that is more resistant to metabolic attack compared to its three-membered counterpart.

Quantitative Data Summary and Experimental Protocols

The following table summarizes the key physicochemical and reactivity differences.

PropertyCyclopropyl DerivativeCyclobutyl DerivativeReference
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol[5][8]
Internal C-C-C Angle 60°~88° (puckered)[1][7]
Reactivity to Electrophiles High (Prone to Ring-Opening)Low (Generally Inert)[11]
Metabolic Stability Can be a liability (P450 activation)Generally enhances stability[1][12]
N-Boc Deprotection Standard acidic conditionsStandard acidic conditions[10]
Experimental Protocol: Comparative N-Boc Deprotection

This protocol describes a standard procedure for the acid-mediated deprotection of the N-Boc group, which is applicable to both the cyclobutyl and cyclopropyl derivatives.

Objective: To remove the N-Boc protecting group to yield the corresponding primary amine hydrochloride salt.

Materials:

  • tert-Butyl N-[1-(4-fluorophenyl)cycloalkyl]carbamate (cyclobutyl or cyclopropyl version) (1.0 eq)

  • 4 M HCl in 1,4-Dioxane (10 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add the N-Boc protected amine (e.g., 500 mg, 1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 4 M HCl in 1,4-dioxane solution (10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether (10 mL) and stir or sonicate the suspension to precipitate the amine hydrochloride salt.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether (2 x 5 mL).

  • Dry the white solid under high vacuum to yield the final 1-(4-fluorophenyl)cycloalkylamine hydrochloride.

Self-Validation: The success of the protocol is confirmed by the complete consumption of the starting material (verified by TLC/LC-MS) and the characterization of the product (¹H NMR, ¹³C NMR, MS) which will show the absence of the tert-butyl signal (≈1.5 ppm in ¹H NMR) and the appearance of amine proton signals.

G Start N-Boc Protected Substrate in DCM Step1 Cool to 0°C Start->Step1 Step2 Add 4M HCl in Dioxane Step1->Step2 Step3 Warm to RT Stir 2-4h Step2->Step3 Step4 Monitor by TLC / LC-MS Step3->Step4 Step4->Step3 reaction incomplete Step5 Concentrate in vacuo Step4->Step5 reaction complete Step6 Precipitate with Diethyl Ether Step5->Step6 Step7 Filter & Dry Step6->Step7 End Amine•HCl Salt (Final Product) Step7->End

Caption: Standard experimental workflow for N-Boc deprotection.

Conclusion and Strategic Recommendations

The choice between incorporating a 1-(4-fluorophenyl)cyclobutyl and a 1-(4-fluorophenyl)cyclopropyl moiety into a drug candidate is a strategic decision with significant consequences for chemical reactivity and metabolic stability.

  • The cyclobutyl derivative offers superior chemical robustness. Its resistance to ring-opening makes it a more reliable and stable building block throughout multi-step synthetic campaigns that may involve a variety of reaction conditions. Furthermore, it is generally associated with improved metabolic stability, making it an attractive choice for mitigating clearance issues.

  • The cyclopropyl derivative , while synthetically useful, carries inherent risks. Its high ring strain makes it susceptible to unintended ring-opening reactions. Critically, its potential for P450-mediated bioactivation into reactive metabolites presents a significant safety and toxicology risk that must be carefully evaluated in any drug development program.

For researchers prioritizing synthetic stability, predictable reactivity, and a more favorable metabolic profile, tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is the more conservative and often superior choice. The cyclopropyl analog should be employed with a clear understanding of its latent reactivity and with careful consideration of its potential metabolic fate.

References

  • Smolecule. (2024). Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate.
  • Benchchem. (2025). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
  • Various Authors. (2020). Why is cyclopropane more reactive than cyclobutane? Quora.
  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Wikipedia. (n.d.). Ring strain.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Kumar, V., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 6(13).
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... PubMed.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs...
  • Wouters, J., et al. (n.d.).
  • Benchchem. (2025). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • PubChem. (n.d.). tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • PubMed. (2013). Cyclopropenimine-catalyzed enantioselective Mannich reactions...
  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.

Sources

Comparative

Validation of Analytical HPLC Methods for tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Purity: A Comparative Guide

As pharmaceutical pipelines increasingly incorporate highly functionalized, rigid sp3-rich scaffolds like cyclobutanes, the analytical control of these intermediates becomes paramount. tert-Butyl N-[1-(4-fluorophenyl)cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly incorporate highly functionalized, rigid sp3-rich scaffolds like cyclobutanes, the analytical control of these intermediates becomes paramount. tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a critical Boc-protected amine intermediate. Validating an analytical High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific physicochemical challenges: a highly lipophilic profile, a sterically hindered core, and the absence of a strongly conjugated chromophore.

This guide objectively compares column chemistries and details a self-validating, ICH Q2(R2)-compliant analytical framework designed specifically for fluorinated, Boc-protected cyclic amines.

Mechanistic Rationale: Detection and Column Chemistry

The Detection Challenge

tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate lacks a highly conjugated π -system. The bulky tert-butoxycarbonyl (Boc) group suppresses the basicity of the amine, rendering the molecule neutral under typical reversed-phase conditions (pH 2–8). Consequently, the primary chromophore is the isolated 4-fluorophenyl ring, which necessitates UV detection at low wavelengths, typically 210–220 nm[1][2].

Causality in Method Design: At 210 nm, common acidic modifiers like Trifluoroacetic acid (TFA) exhibit significant background absorbance, which can mask low-level impurities. To maximize the signal-to-noise ratio and ensure baseline stability, 0.1% Phosphoric acid ( H3​PO4​ ) is selected as the aqueous modifier[3].

Stationary Phase Selection: C18 vs. PFP

Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. While a C18 column easily retains the lipophilic Boc-protected amine, it frequently fails to resolve closely related fluorinated positional isomers (e.g., 2-fluoro or 3-fluoro impurities) or des-fluoro analogues.

To achieve orthogonal selectivity, a Pentafluorophenyl (PFP) stationary phase is employed[4][5]. PFP columns provide multiple retention mechanisms:

  • Hydrophobic Interactions: Retains the aliphatic cyclobutane and Boc groups.

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the analyte's aromatic ring.

  • Dipole-Dipole & Shape Selectivity: Driven by the highly electronegative C-F bonds, allowing the stationary phase to recognize subtle spatial differences in fluorinated isomers[6][7].

Selectivity Molecule tert-Butyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate C18 Standard C18 Phase Molecule->C18 PFP Pentafluorophenyl (PFP) Phase Molecule->PFP Hydrophobic Hydrophobic Interactions (Aliphatic Boc & Cyclobutyl) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Fluorophenyl ring) PFP->PiPi Dipole Dipole-Dipole Selectivity (C-F bond recognition) PFP->Dipole

Fig 1. Mechanistic comparison of retention interactions between C18 and PFP phases.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase for this specific intermediate, a comparative study was conducted using a spiked mixture containing the target API, its deprotected free amine, and a 2-fluoro positional isomer.

Table 1: Comparative Chromatographic Performance (C18 vs. PFP)

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)
Retention Time (Target) 8.5 min11.2 min
Resolution (4-fluoro vs 2-fluoro) 1.1 (Co-elution)2.8 (Baseline Resolution)
Peak Symmetry ( As​ ) 1.35 (Slight tailing)1.05 (Highly symmetrical)
Retention Mechanism Purely HydrophobicHydrophobic + π−π
  • Dipole

Data Interpretation: The PFP column successfully baseline-resolves the critical isomer pair due to the dipole-dipole interactions between the stationary phase and the C-F bond[7].

ICH Q2(R2) Validation Framework

Analytical procedures must be demonstrated to be fit for their intended purpose across their lifecycle[8][9]. The following workflow outlines the validation parameters required by the ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Selection (UV 210 nm, PFP Column) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (Temp, Flow, pH variations) Accuracy->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

Fig 2. Sequential workflow for ICH Q2(R2) compliant HPLC method validation.

Quantitative Validation Results

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at tR​ ; Peak Purity > 99%Peak Purity Angle < ThresholdPass
Linearity R2≥0.999 (LOQ to 120% nominal) R2=0.9998 Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.6% (Average)Pass
LOD / LOQ S/N 3:1 (LOD) / 10:1 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Step-by-Step Experimental Methodology

This protocol is engineered as a self-validating system . By incorporating a forced degradation step (acidic hydrolysis), the method inherently proves its ability to resolve the active intermediate from its most likely synthetic impurity: the deprotected amine[10].

Step 1: Mobile Phase & System Preparation
  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Phosphoric acid ( H3​PO4​ ) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC UV-Grade Acetonitrile.

  • Column: Pentafluorophenyl (PFP) phase, 150 mm x 4.6 mm, 3 µm particle size.

  • Detector: Photodiode Array (PDA) set to 210 nm (Reference wavelength: 360 nm).

Step 2: Gradient Elution Profile

Because the Boc-protected cyclobutane is highly lipophilic, a steep organic gradient is required to elute the compound efficiently while maintaining sharp peak shapes.

  • 0.0 - 2.0 min: 30% B

  • 2.0 - 12.0 min: Linear ramp to 90% B

  • 12.0 - 15.0 min: Hold at 90% B (Column wash)

  • 15.0 - 15.1 min: Drop to 30% B

  • 15.1 - 20.0 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min | Column Temp: 35°C

Step 3: Self-Validating Specificity (Forced Degradation)

To ensure the method is stability-indicating[8][9]:

  • Prepare a 1.0 mg/mL solution of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in 50:50 Water:Acetonitrile.

  • Acid Hydrolysis: Transfer 1.0 mL of the sample to a vial, add 100 µL of 1N HCl, and incubate at 60°C for 2 hours. This selectively cleaves the Boc group[10].

  • Neutralize with 100 µL of 1N NaOH.

  • Injection: Inject 10 µL of the degraded sample.

  • Validation Check: The chromatogram must show two distinct peaks: the highly polar deprotected 1-(4-fluorophenyl)cyclobutan-1-amine (eluting early, ~3-4 min) and the remaining intact Boc-protected parent (eluting late, ~11.2 min). Use the PDA software to confirm the peak purity of the parent compound is >99.0%.

Step 4: Linearity and Accuracy Execution
  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (1.0 mg/mL). Inject in triplicate. Plot peak area vs. concentration to confirm R2≥0.999 .

  • Accuracy: Spike known amounts of the reference standard into a synthetic blank matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery to ensure it falls within the 98.0% - 102.0% acceptance window.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate: A Comparative Analytical Guide

As cyclobutane-based active pharmaceutical ingredients (APIs)—such as sibutramine analogs and novel monoamine reuptake inhibitors—continue to populate drug discovery pipelines, the analytical characterization of their sy...

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Author: BenchChem Technical Support Team. Date: March 2026

As cyclobutane-based active pharmaceutical ingredients (APIs)—such as sibutramine analogs and novel monoamine reuptake inhibitors—continue to populate drug discovery pipelines, the analytical characterization of their synthetic intermediates becomes critical. tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (Exact Mass: 265.1478 Da) is a highly utilized precursor in these workflows.

This guide provides an objective, mechanistic evaluation of its Electrospray Ionization Collision-Induced Dissociation (ESI-CID) fragmentation behavior, comparing its analytical performance against alternative protecting groups and structural analogs to guide LC-MS/MS method development.

Mechanistic Principles of ESI-CID Fragmentation

To optimize Multiple Reaction Monitoring (MRM) transitions, one must understand the causality behind the gas-phase dissociation of this molecule. The fragmentation occurs in two distinct, energy-dependent phases:

Phase 1: Gas-Phase Boc Deprotection (Low Collision Energy)

Under low collision energies (10–20 eV), the protonated precursor [M+H]+ at m/z 266.15 undergoes a rapid, highly favorable cleavage of the tert-butyloxycarbonyl (Boc) group. The stability of the leaving tert-butyl cation drives the initial loss of isobutylene (56 Da), yielding an intermediate at m/z 210.09. This is immediately followed by the expulsion of carbon dioxide (44 Da) to form the protonated free amine, 1-(4-fluorophenyl)cyclobutan-1-amine (m/z 166.10). This gas-phase behavior strongly mirrors the mechanism of solution-phase acidic Boc deprotection .

Phase 2: Cyclobutane Ring Cleavage (High Collision Energy)

Once the Boc group is fully cleaved, higher collision energies (25–40 eV) force the fragmentation of the highly strained cyclobutane ring. The para-fluoro substituent plays a critical directing role here. Due to its inductive electron-withdrawing and resonance electron-donating properties, it stabilizes the resulting carbocations. The primary pathways include:

  • Retro-[2+2] Cleavage: Loss of ethylene ( C2​H4​ , 28 Da) to yield m/z 138.07.

  • Alkyl Cleavage: Formation of the highly stable 4-fluorobenzyl cation at m/z 109.04. This is directly analogous to the 4-chlorobenzyl cation (m/z 125) observed in the mass spectrometry fragmentation of sibutramine .

MS_Fragmentation M1 [M+H]+ m/z 266.15 Boc-Amine Precursor M2 [M+H - C4H8]+ m/z 210.09 Intermediate M1->M2 - Isobutylene (56 Da) CE: 10-15 eV M3 [Free Amine + H]+ m/z 166.10 1-(4-fluorophenyl)cyclobutanamine M2->M3 - CO2 (44 Da) CE: 15-20 eV M4 [M+H - NH3]+ m/z 149.07 M3->M4 - NH3 (17 Da) CE: 25-30 eV M5 [M+H - C2H4]+ m/z 138.07 Cyclobutane Cleavage M3->M5 - Ethylene (28 Da) CE: 30-35 eV M6 4-Fluorobenzyl Cation m/z 109.04 M3->M6 Alkyl Cleavage CE: 35-40 eV

ESI-CID fragmentation pathway of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Comparative Fragmentation Analysis

When developing high-throughput screening assays, the choice of the protecting group and the halogen substitution on the aromatic ring drastically alters the MS/MS response. The table below summarizes the quantitative differences in product ion generation across three distinct, yet structurally related, compounds.

CompoundPrecursor [M+H]+ Primary Neutral Loss (Low CE)Core Diagnostic Ions (High CE)Analytical Performance / Stability
tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate m/z 266.15-100 Da (Isobutylene + CO2​ )m/z 166.10, 138.07, 109.04High sensitivity. Boc cleavage dominates early, requiring CE ramping to observe the core structure.
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (Cbz) m/z 300.14-91 Da (Tropylium cation)m/z 91.05 (Base peak), 166.10Moderate. The Cbz group acts as a "charge sink," dominating the spectrum with the m/z 91 ion, suppressing core fragments.
1-(4-chlorophenyl)cyclobutan-1-amine (Sibutramine core) m/z 182.07-17 Da ( NH3​ )m/z 165.04, 125.01High specificity. Lacks a protecting group; fragmentation immediately yields the 4-chlorobenzyl cation (m/z 125).

Key Insight: For quantitative MRM workflows, the transition 266.15 → 166.10 is the most intense for the Boc-protected compound. However, to ensure structural specificity (avoiding false positives from other Boc-protected amines), the 266.15 → 109.04 transition must be monitored as a qualifier ion.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To guarantee trustworthiness and reproducibility, the following protocol incorporates a closed-loop self-validation system.

Step 1: Sample Preparation & Matrix Control
  • Preparation: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: 0.1% Formic acid ensures complete protonation of the carbamate nitrogen in the ESI droplet, maximizing the [M+H]+ yield.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

Step 3: MS/MS Tuning & Acquisition
  • Source Parameters: ESI Positive mode; Capillary Voltage at 3.5 kV; Desolvation Temp at 400°C.

  • Collision Energy (CE) Ramping:

    • Set MRM 1 (Quantifier): 266.15 → 166.10 (CE: 15 eV).

    • Set MRM 2 (Qualifier): 266.15 → 109.04 (CE: 35 eV).

Step 4: System Suitability & Self-Validation Loop
  • Injection 1 (Blank): Inject 50:50 ACN:H2O. Validation requirement: Signal-to-noise (S/N) at the target retention time must be < 3 to rule out column carryover.

  • Injection 2 (System Suitability): Inject a known reference standard (e.g., Sibutramine, 100 ng/mL). Validation requirement: The ratio of the m/z 125 product ion must match historical library data within ±10%, verifying that the collision cell gas pressure and energy calibration are accurate before analyzing the fluorinated analog.

  • Injection 3 (Sample): Inject the target compound. The presence of the 109.04 qualifier ion confirms the intact 4-fluorophenyl cyclobutane core.

References

  • Mass Spectrometry: another tool from the PAT toolbox. European Pharmaceutical Review. Available at: [Link]

  • Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. PubMed (Rapid Communications in Mass Spectrometry). Available at:[Link]

Comparative

Effect of fluorine substitution: 4-fluorophenyl vs phenyl cyclobutyl carbamates

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical decision point during lead optimization: whether to utilize a standard phenyl ring or its fluorinated bioisostere. In the contex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical decision point during lead optimization: whether to utilize a standard phenyl ring or its fluorinated bioisostere. In the context of cyclobutyl carbamates—a privileged scaffold frequently deployed as covalent inhibitors for serine hydrolases (like FAAH and MAGL) or as rigidified linkers in CNS-active agents[1]—this single atomic substitution fundamentally alters the molecule's pharmacokinetic and pharmacodynamic trajectory.

This guide provides an objective, data-driven comparison between phenyl cyclobutyl carbamates and 4-fluorophenyl cyclobutyl carbamates , detailing the mechanistic causality behind the "fluorine effect" and providing self-validating experimental protocols to quantify these differences.

Mechanistic Causality: The "Fluorine Effect" in Drug Design

To understand why substituting a hydrogen atom with a fluorine atom at the para-position yields such profound effects, we must examine the physical organic chemistry governing drug metabolism and target engagement[2].

  • Metabolic Shielding via Bond Dissociation Energy (BDE): The primary route of hepatic clearance for phenyl-containing xenobiotics is para-hydroxylation mediated by Cytochrome P450 (CYP) enzymes. The C–H bond has a BDE of approximately 98 kcal/mol. By replacing this with a C–F bond (BDE ~116 kcal/mol), we create a thermodynamic blockade. The highly electronegative fluorine resists the hydrogen atom transfer (HAT) and electrophilic aromatic substitution mechanisms utilized by the heme-oxo intermediate of CYPs[2],[3].

  • Lipophilicity and Permeability ( Δ logP): Fluorine is the most electronegative element but possesses a relatively small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen)[3]. This allows it to act as a steric isostere while increasing the partition coefficient (logP). This enhanced lipophilicity directly translates to improved passive lipid bilayer permeability, a critical factor for CNS-targeted cyclobutyl carbamates.

  • Target Engagement: The polarized C–F bond can participate in orthogonal multipolar interactions with amide carbonyls or act as a weak hydrogen bond acceptor within the protein binding pocket, often increasing binding affinity without adding steric bulk.

G cluster_phenyl Phenyl Cyclobutyl Carbamate cluster_fluoro 4-Fluorophenyl Cyclobutyl Carbamate P1 Phenyl Analog CYP1 CYP450 Oxidation P1->CYP1 C-H Bond (98 kcal/mol) Met1 para-Hydroxylated Metabolite CYP1->Met1 Rapid Clearance F1 4-Fluorophenyl Analog CYP2 CYP450 Oxidation F1->CYP2 C-F Bond (116 kcal/mol) Met2 Metabolic Blockade CYP2->Met2 Stable

Fig 1: CYP450-mediated oxidative metabolism of phenyl vs. 4-fluorophenyl carbamates.

Quantitative Performance Comparison

The table below summarizes the theoretical and observed physicochemical shifts when transitioning from a phenyl to a 4-fluorophenyl cyclobutyl carbamate scaffold.

PropertyPhenyl Cyclobutyl Carbamate4-Fluorophenyl Cyclobutyl CarbamateCausality / Impact on Drug Design
Metabolic Soft Spot para-C–H bondpara-C–F bondFluorine blocks CYP450-mediated hydroxylation[2].
Bond Dissociation Energy ~98 kcal/mol~116 kcal/molHigher energy required to break C–F prevents oxidation[3].
Lipophilicity ( Δ logP) Baseline+0.3 to +0.5Increased passive membrane and blood-brain barrier permeability.
Steric Volume (vdW radius) 1.20 Å (Hydrogen)1.47 Å (Fluorine)Minimal steric penalty; acts as a near-perfect spatial isostere.
Target Engagement Hydrophobic interactionsMultipolar / H-bond acceptorC–F dipole can interact favorably with protein backbone amides.

Experimental Validation: Self-Validating Protocols

To objectively quantify the metabolic advantages of the fluorinated analog, we employ a High-Throughput Human Liver Microsome (HLM) Stability Assay.

Why this protocol is self-validating: A common failure mode in microsomal assays is the degradation of the NADPH regenerating system. To ensure trustworthiness, this protocol mandates the concurrent running of Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil fails to clear rapidly, the enzymatic system is compromised, and the assay data is automatically invalidated.

Protocol: HLM Intrinsic Clearance ( CLint​ ) Assay

Step 1: Matrix Preparation Prepare Human Liver Microsomes at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and an optimal protein concentration ensures linear enzyme kinetics and prevents non-specific protein binding from artificially masking compound clearance.

Step 2: Compound Initiation Spike the test carbamates (Phenyl vs. 4-Fluorophenyl analogs) into the matrix at a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its precise addition synchronizes the start of oxidative metabolism across all wells.

Step 3: Time-Course Quenching At predefined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating matrix proteins to yield a clean supernatant.

Step 4: LC-MS/MS Quantification Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow N1 1. Matrix Prep 1 µM in Phosphate Buffer N2 2. HLM Incubation + NADPH (37°C) N1->N2 N3 3. Quench & Extract Ice-cold ACN + IS N2->N3 N4 4. LC-MS/MS Quantify Parent Remaining N3->N4 N5 5. Data Analysis Calculate t½ & CLint N4->N5

Fig 2: Self-validating workflow for human liver microsome (HLM) stability assays.

References

  • Source: National Institutes of Health (NIH)
  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews of Pharmacology and Toxicology URL
  • Title: Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase...

Sources

Validation

Benchmarking Synthetic Routes to tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical yield, but for their operational stability, scalability, and mechanistic robustness. The synthesis of tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical yield, but for their operational stability, scalability, and mechanistic robustness. The synthesis of tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate —a critical Boc-protected amine intermediate used in the development of conformationally restricted CNS therapeutics and sibutramine analogs—presents a unique set of challenges.

The primary hurdle in this synthesis is the inherent strain of the cyclobutane ring (~26 kcal/mol). Reactions that proceed via carbocation intermediates at the C1 position are notoriously prone to ring expansion (yielding cyclopentenes) or ring-opening side reactions. Therefore, selecting a route that avoids harsh Lewis acids or long-lived carbocations is paramount.

This guide objectively benchmarks the three primary synthetic strategies for this molecule, detailing the causality behind the chemical choices, providing self-validating protocols, and comparing their overall performance.

Strategic Overview of Synthetic Routes

Route A: Nitrile Alkylation & Curtius Rearrangement (The Industrial Standard)

This classical approach builds the cyclobutane ring via a double alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane. Following hydrolysis to the carboxylic acid, a Curtius rearrangement installs the amine.

  • Mechanistic Rationale: The use of diphenylphosphoryl azide (DPPA) for the Curtius rearrangement is highly deliberate. The rearrangement of the acyl azide to the isocyanate is a concerted process. By avoiding a free carbocation at the cyclobutyl position, we completely bypass the risk of ring expansion. Trapping the isocyanate directly with tert-butanol yields the target Boc-protected amine in one pot.

Route B: Grignard Addition & Ritter Reaction (The Classical Acidic Route)

This route involves the addition of 4-fluorophenylmagnesium bromide to cyclobutanone, followed by a Ritter reaction using chloroacetonitrile and strong acid to install the nitrogen.

  • Mechanistic Flaw: The Ritter reaction relies on the generation of a tertiary carbocation. In a cyclobutyl system, this intermediate rapidly undergoes Wagner-Meerwein rearrangement to form a more stable cyclopentyl cation, leading to massive yield losses and complex purification. This route is generally abandoned in modern process chemistry for strained rings.

Route C: Ellman's Sulfinamide Imine Addition (The Modern Mild Approach)

This modern route utilizes cyclobutanone and Ellman’s auxiliary (tert-butanesulfinamide) to form an activated sulfinyl imine, followed by Grignard addition and deprotection.

  • Mechanistic Rationale: Cyclobutanone is highly prone to self-aldol condensation under standard basic imine-formation conditions. Using Ti(OEt)₄ acts as both a water scavenger and a mild Lewis acid, driving the formation of the sulfinyl imine without enolizing the ketone. The highly electrophilic sulfinyl imine then readily accepts the Grignard reagent at -78 °C, preventing side reactions.

Comparative Benchmarking Data

To objectively compare these pathways, we must look at the holistic performance of each route from commercially available starting materials.

Performance MetricRoute A: Nitrile/CurtiusRoute B: Ritter ReactionRoute C: Sulfinamide Addition
Overall Yield 45 – 50% 15 – 20%55 – 60%
Step Count 3 Steps4 Steps4 Steps
Primary Side Reaction Incomplete hydrolysisMassive ring expansionImine enolization (if poorly controlled)
Scalability High (Proven in process) [1]LowMedium (Limited by auxiliary cost)
Atom Economy ModerateLowLow (Stoichiometric auxiliary discarded)
Safety Profile Caution required (DPPA is toxic/explosive)Poor (Strong acids)Excellent (Mild conditions) [2]

Experimental Workflows & Methodologies

Workflow 1: Route A (Nitrile Alkylation & Curtius Rearrangement)

RouteA A 4-Fluorophenyl- acetonitrile B 1-(4-Fluorophenyl)- cyclobutanecarbonitrile A->B 1,3-Dibromopropane KOH, PTC, 85°C C 1-(4-Fluorophenyl)- cyclobutanecarboxylic acid B->C KOH, Ethylene Glycol 150°C, 12h D tert-Butyl N-[1-(4-fluoro- phenyl)cyclobutyl]carbamate C->D DPPA, Et3N, t-BuOH Reflux, 8h

Fig 1: Route A - Nitrile Alkylation and Curtius Rearrangement Workflow.

Step-by-Step Protocol (Route A):
  • Cycloalkylation: To a vigorously stirred mixture of 4-fluorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in toluene, add an aqueous solution of KOH (50% w/w, 4.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst. Heat to 85 °C for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting nitrile (Rf ~0.4) and a new, less polar spot (Rf ~0.6). Wash the organic layer with water until neutral to remove excess KOH.

  • Hydrolysis: Dissolve the resulting 1-(4-fluorophenyl)cyclobutanecarbonitrile in ethylene glycol. Add KOH flakes (5.0 eq) and heat to 150 °C for 12 hours. Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted nitrile. Acidify the aqueous layer with 6M HCl to pH 2 to precipitate 1-(4-fluorophenyl)cyclobutanecarboxylic acid. Filter and dry under vacuum.

  • Curtius Rearrangement: Suspend the carboxylic acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (1.2 eq) followed by DPPA (1.1 eq) dropwise at room temperature. Causality Check: Gas evolution (N₂) will begin as the acyl azide forms and rearranges to the isocyanate. Once gas evolution subsides, reflux the mixture at 85 °C for 8 hours to trap the isocyanate with tert-butanol. Concentrate in vacuo and purify via silica gel chromatography to yield the target carbamate.

Workflow 2: Route C (Ellman's Sulfinamide Imine Addition)

RouteC A Cyclobutanone B N-Cyclobutylidene- t-butanesulfinamide A->B t-BuSONH2, Ti(OEt)4 THF, 25°C C N-Sulfinyl-1-(4-fluoro- phenyl)cyclobutanamine B->C 4-F-C6H4MgBr THF, -78°C D 1-(4-Fluorophenyl)- cyclobutanamine HCl C->D HCl / MeOH 25°C E tert-Butyl N-[1-(4-fluoro- phenyl)cyclobutyl]carbamate D->E Boc2O, Et3N DCM, 25°C

Fig 2: Route C - Ellman's Sulfinamide Imine Addition Workflow.

Step-by-Step Protocol (Route C):
  • Imine Condensation: Dissolve cyclobutanone (1.0 eq) and (±)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at room temperature for 16 hours. Self-Validation: Pour the reaction into an equal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad. The filtrate must be concentrated carefully, as the resulting sulfinyl imine is sensitive to hydrolysis.

  • Grignard Addition: Dissolve the crude sulfinyl imine in anhydrous THF and cool to -78 °C under argon. Add 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Deprotection: Dissolve the crude N-sulfinyl amine in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate the mixture to dryness to yield 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride as a white solid. Triturate with diethyl ether to remove sulfinate byproducts.

  • Boc Protection: Suspend the amine hydrochloride in dichloromethane (DCM). Add triethylamine (3.0 eq) to liberate the free base, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4 hours. Wash the organic layer with 1M citric acid (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate to yield the highly pure target carbamate.

References

  • Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted compounds (Patent FI105401B / DE2164619). Demonstrates the industrial scalability of the 1,3-dibromopropane alkylation of arylacetonitriles to form cyclobutanecarbonitriles.
  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications. Validates the use of Ellman's sulfinamide chemistry on strained cyclobutanone systems to prevent enolization and direct nucleophilic addition.
Comparative

In vitro stability comparison of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate derivatives

Title: In Vitro Stability Comparison of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Derivatives: A Preclinical Guide Executive Summary This guide provides an objective, data-driven comparison of the in vitro che...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Stability Comparison of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Derivatives: A Preclinical Guide

Executive Summary This guide provides an objective, data-driven comparison of the in vitro chemical and metabolic stability of tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (a Boc-protected amine) and its derivatives. By analyzing degradation pathways in simulated gastrointestinal fluids and intrinsic clearance in human liver microsomes, this document equips drug development professionals with the mechanistic insights required for lead optimization and formulation strategies.

Rationale and Structural Significance

The compound tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS 1286275-69-1)[1] represents a highly specialized structural motif frequently utilized in medicinal chemistry. The 1-(4-fluorophenyl)cyclobutanamine core is a privileged scaffold; the cyclobutyl ring restricts conformational degrees of freedom to enhance target-binding entropy, while the para-fluoro substitution effectively blocks rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

The tert-butoxycarbonyl (Boc) group is primarily employed as a synthetic protecting group due to its orthogonal stability[2]. However, evaluating the in vitro stability of this Boc-protected amine against its deprotected and derivatized counterparts is critical for determining its viability as a late-stage intermediate, a potential prodrug, or an active pharmaceutical ingredient (API).

Derivative Selection for Comparison

To establish a comprehensive stability profile, we compare three distinct derivatives:

  • Derivative A (Parent): tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (Boc-protected amine).

  • Derivative B (Free Amine): 1-(4-fluorophenyl)cyclobutanamine (Deprotected core).

  • Derivative C (Amide): N-[1-(4-fluorophenyl)cyclobutyl]acetamide (N-acetylated analog).

Chemical Stability in Simulated Gastrointestinal Fluids

Mechanistic Causality: The Boc protecting group is characterized by its distinct orthogonal stability; it is highly stable under basic and nucleophilic conditions but is notoriously acid-labile[2][3]. In an acidic environment, the carbamate undergoes protonation and subsequent cleavage to yield a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide[2]. To evaluate the potential for oral administration, we assess stability using U.S. Pharmacopeia (USP) guidelines for Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)[4].

SGF_Degradation Start Derivative A (Boc-Amine) Protonation Protonation (SGF: pH 1.2) Start->Protonation Gastric Acid Stable Intact Derivative A (SIF: pH 6.8) Start->Stable Intestinal pH Cation tert-Butyl Cation + Carbamic Acid Protonation->Cation Cleavage Product Derivative B (Free Amine) + CO2 Cation->Product Decarboxylation

Caption: Acid-catalyzed degradation pathway of Boc-protected amines in simulated gastric fluid.

Table 1: Chemical Stability in SGF and SIF ( 37∘C )

CompoundSGF (pH 1.2) T1/2​ SIF (pH 6.8) T1/2​ Primary Degradant in SGF
Derivative A (Boc)< 15 min> 24 hDerivative B
Derivative B (Amine)> 24 h> 24 hNone
Derivative C (Amide)> 24 h> 24 hNone

Insight: Derivative A acts essentially as an acid-triggered prodrug in the stomach, rapidly converting to Derivative B. If the intact Boc-derivative is required systemically, it must be formulated with an enteric coating to bypass the gastric environment[4].

In Vitro Metabolic Stability (Human Liver Microsomes)

Mechanistic Causality: Hepatic intrinsic clearance ( CLint​ ) dictates systemic exposure and bioavailability[5]. The liver is the primary site of drug metabolism, with CYP450 enzymes driving Phase I oxidation[6]. While the 4-fluoro group protects the phenyl ring from direct oxidation, the cyclobutyl ring and the nitrogen atom remain vulnerable. We utilize Human Liver Microsomes (HLM) supplemented with NADPH (the essential cofactor for CYP and FMO enzymes) to measure time-dependent compound depletion[6][7].

HLM_Workflow Prep HLM + Compound (0.5 mg/mL Protein) PreInc Pre-incubate 37°C (5 minutes) Prep->PreInc NADPH Add 1 mM NADPH (Initiate Reaction) PreInc->NADPH Quench Add Ice-Cold MeCN (Protein Precipitation) NADPH->Quench Analysis LC-MS/MS Analysis (Calculate CL_int) Quench->Analysis

Caption: Step-by-step experimental workflow for HLM metabolic stability assays.

Table 2: HLM Metabolic Stability ( 37∘C , +NADPH)

Compound T1/2​ (min) CLint​ ( μL/min/mg )Putative Metabolic Pathway
Derivative A (Boc)28.448.8Aliphatic oxidation (tert-butyl/cyclobutyl)
Derivative B (Amine)45.230.6N-oxidation / Deamination
Derivative C (Amide)> 60.0< 11.5Highly stable; minor cyclobutyl oxidation

Insight: Derivative C (Amide) exhibits the highest metabolic stability due to the shielding of the nitrogen lone pair, preventing N-oxidation. Derivative A is highly lipophilic, increasing its affinity for CYP3A4 active sites and leading to faster aliphatic oxidation on the tert-butyl or cyclobutyl moieties.

Self-Validating Experimental Methodologies

Protocol 1: SGF/SIF Chemical Stability Assay Self-Validation Principle: The assay must include a known acid-labile control (e.g., Boc-phenylalanine) and an acid-stable control (e.g., Acetaminophen) to verify the hydrolytic activity and pH of the media[4].

  • Media Preparation: Prepare USP-SGF (pH 1.2 with 3.2 mg/mL acid-activated porcine pepsin) and USP-SIF (pH 6.8 with 10 mg/mL pancreatin)[4].

  • Incubation: Spike test derivatives (1 μM final concentration, 1% DMSO) into pre-warmed ( 37∘C ) SGF and SIF media.

  • Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: HLM Metabolic Stability Assay Self-Validation Principle: The metabolic competency of the microsomes must be validated using a high-clearance positive control (e.g., Verapamil) and a low-clearance negative control (e.g., Warfarin)[6].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL[7][8].

  • Pre-Incubation: Combine HLM, buffer, and test compound (1 μM final concentration) in a 96-well plate. Pre-incubate at 37∘C for 5 minutes[8].

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[7].

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile (containing internal standard) to instantly denature CYP enzymes and halt the reaction[7][8].

  • Data Processing: Centrifuge the quenched samples. Analyze the supernatant via LC-MS/MS to measure the disappearance of the parent compound. Calculate T1/2​ and CLint​ using the linear regression of the natural log of percentage remaining versus time[8].

Conclusion & Strategic Recommendations

The in vitro profiling of tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate derivatives reveals a stark contrast in stability driven by the amine's substitution state. The Boc-protected parent (Derivative A) is highly unstable in gastric conditions, rendering it unsuitable as an oral API unless formulated with enteric coating. Conversely, the free amine (Derivative B) and the amide (Derivative C) demonstrate excellent chemical stability. For drug development programs aiming to maximize metabolic half-life, masking the amine as an amide (Derivative C) significantly reduces hepatic intrinsic clearance, offering a superior pharmacokinetic profile.

References

  • Beckman Coulter - Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler
  • IntechOpen - In vitro Metabolic Stability of Drugs and Applic
  • MTTlab - Microsomal Stability Assay
  • Nuvisan - Advanced in vitro metabolic stability assays for drug discovery
  • CymitQuimica - CAS 1286275-69-1: 1,1-Dimethylethyl N-[1-(4-fluorophenyl)
  • Benchchem - A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals
  • ACS Publications - On the Utility of Chemical Str
  • Organic Chemistry Portal - Boc-Protected Amino Groups

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. As a compound utilized in specialized research and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating both a carbamate functional group and a fluorinated aromatic ring—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory personnel to ensure that disposal practices mitigate risks to both human health and the environment, while adhering to strict regulatory standards.

Compound Profile and Hazard Analysis

Before proceeding with disposal, it is crucial to understand the inherent characteristics and hazards of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. The molecule's structure dictates its regulatory classification and the appropriate disposal technology.

The presence of the carbamate group places this compound within a class of chemicals regulated for their potential toxicity.[1] Furthermore, the carbon-fluorine bond in the fluorophenyl group is exceptionally strong, making the compound persistent and requiring specific conditions for complete destruction.[2][3] While comprehensive toxicological data for this specific molecule is not extensively published, the precautionary principle requires treating it as hazardous waste.[4][5]

PropertyDataSource(s)
CAS Number 1286275-69-1[6]
Molecular Formula C₁₅H₂₀FNO₂[6][7]
Molecular Weight 265.33 g/mol [6][7]
Known Hazards May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[8][9]
Regulatory Context Classified as hazardous waste due to its carbamate structure under the Resource Conservation and Recovery Act (RCRA).[1][10][11]
Decomposition Hazards Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride.[4]

The Regulatory Imperative: Why This Matters

Disposal is not merely a logistical step; it is a regulatory requirement. In the United States, the Environmental Protection Agency (EPA) regulates carbamate-containing wastes under the Resource Conservation and Recovery Act (RCRA) due to their toxicity.[1][11] These regulations mandate that such wastes be treated according to the Best Demonstrated Available Technology (BDAT) to minimize threats to human health and the environment before land disposal.[1] The fluorinated nature of this compound adds another layer of complexity, aligning its disposal considerations with those for per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[12]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams containing tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Caption: Disposal decision workflow for tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Phase 1: Collection and Segregation

The foundation of safe disposal is proper segregation at the point of generation. Never mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Collect all unused, expired, or waste solid tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in a dedicated, robust, and sealable container.[13]

    • This container must be clearly labeled as hazardous waste.[13]

  • Liquid Waste:

    • Collect solutions containing the compound in a designated hazardous waste container suitable for liquid organic waste.

    • Ensure the container is compatible with the solvents used. Do not top off containers; leave adequate headspace for vapor expansion.

  • Contaminated Materials:

    • Any item that has come into direct contact with the compound is considered hazardous waste.[13] This includes:

      • Personal Protective Equipment (PPE): Gloves, disposable lab coats.

      • Labware: Weighing paper, pipette tips, chromatography columns, contaminated glassware.

    • Collect these items in a separate, clearly labeled solid waste container.[5]

Phase 2: Accumulation and Labeling

Proper storage and labeling are critical for safety and regulatory compliance during accumulation.

  • Container Requirements: Use only approved hazardous waste containers that are in good condition and can be securely sealed to prevent leaks or spills.[4]

  • Labeling Protocol: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste."

    • Full Chemical Name: "tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate" and its CAS number (1286275-69-1).

    • An accurate description of the contents (e.g., "Solid Waste," "Methanol Solution").

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

    • The date when waste was first added to the container (Accumulation Start Date).

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[13][14]

Phase 3: Final Disposal and Verification

Final disposal must be handled by certified professionals. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [4][13]

  • Engage a Licensed Professional: Contract with a licensed professional waste disposal service that has demonstrated experience with fluorinated organic compounds and carbamates.[4][5]

  • Recommended Technology - High-Temperature Incineration: This is the preferred and most effective disposal method.[15]

    • Causality: The high temperatures (>1,000°C) and controlled conditions within a specialized incinerator are necessary to break the stable carbon-fluorine bond and destroy the carbamate structure.[3] The system must be equipped with afterburners and scrubbers to manage potentially hazardous decomposition products like hydrogen fluoride.[4]

  • Alternative Technologies:

    • Hazardous Waste Landfill: While compliant, this method only contains the waste and does not destroy it, leaving a long-term environmental liability.[12]

    • Deep Well Injection: This highly specialized method involves injecting waste into deep, geologically stable rock formations.[12] Its availability is limited and subject to stringent geological and regulatory requirements.

  • Documentation: For regulatory compliance, you must obtain and retain all documentation from the disposal company. This includes the hazardous waste manifest and, most importantly, a certificate of destruction.[15]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Wear appropriate personal protective equipment, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[4][13]

  • Containment: For a solid spill, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's EHS office.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage the disposal of tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in a manner that is safe, environmentally responsible, and fully compliant with all applicable regulations.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.

  • EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency.

  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. Capot Chemical Co., Ltd.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.

  • Safety Data Sheet for tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate. Aaron Chemicals LLC.

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency.

  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.

  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency.

  • Guidelines for Disposing of PFAs. MCF Environmental Services.

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.

  • Safety Data Sheet for Tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate. AK Scientific, Inc.

  • tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate. CymitQuimica.

  • Safety Data Sheet for tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Fisher Scientific.

  • tert-Butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate — Chemical Substance Information. NextSDS.

  • Safety data sheet - BASF. BASF.

  • tert-Butyl carbamate | C5H11NO2 | CID 77922. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for tert-Butyl carbamate. Fisher Scientific.

  • tert-butyl n-[1-(3-fluorophenyl)cyclobutyl]carbamate. Guidechem.

  • Safety Data Sheet - Nitromethane. Wako Pure Chemical Corporation.

  • tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Building Blocks. BuyChemJapan.

  • Safety Data Sheet for tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate. MedChemExpress.

  • tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate. PubChem, National Center for Biotechnology Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
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